biotin-11-dUTP
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNEVJSOSKAOC-VPHBQDTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N6O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86303-25-5 | |
| Record name | Biotin-11-dutp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Biotin-11-dUTP: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-11-dUTP is a cornerstone of non-radioactive nucleic acid labeling in molecular biology. This modified deoxyuridine triphosphate, a structural analog of deoxythymidine triphosphate (dTTP), is engineered for enzymatic incorporation into DNA. Its utility lies in the high-affinity interaction between biotin and streptavidin (or avidin), which allows for sensitive and versatile detection of nucleic acids in a wide array of applications. This technical guide provides an in-depth overview of this compound, its chemical properties, principle of function, and detailed protocols for its use in key molecular biology techniques.
Core Principles of this compound
This compound consists of three key components: a deoxyuridine triphosphate (dUTP) base, a biotin molecule, and an 11-atom spacer arm linking the two. The dUTP portion allows it to be recognized and incorporated by DNA polymerases during DNA synthesis. The biotin moiety serves as a highly specific tag that can be detected by streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.
The 11-atom linker is crucial for the functionality of this compound. It provides spatial separation between the biotin and the dUTP, which is important for two reasons:
-
Efficient Enzymatic Incorporation : The linker minimizes steric hindrance, allowing DNA polymerases to incorporate the modified nucleotide into a growing DNA strand more efficiently.
-
Accessible Biotin Moiety : The linker extends the biotin molecule away from the DNA backbone, making it more accessible for binding to the larger streptavidin or avidin molecules, thus enhancing detection sensitivity.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₆O₁₇P₃S (free acid)[1] |
| Molecular Weight | 862.67 g/mol (free acid)[1] |
| Purity | ≥ 95% (HPLC)[1] |
| Form | Filtered solution in 10 mM Tris-HCl[1] |
| Concentration | Typically 1.0 mM - 1.1 mM[1] |
| pH | 7.5 ±0.5 |
| Storage Conditions | Store at -20°C |
| Shelf Life | Typically 12 months from date of delivery |
| CAS Number | 86303-25-5 (free acid) |
Key Applications and Experimental Protocols
This compound is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. Below are detailed protocols for some of the most common techniques.
DNA Labeling by PCR
This compound can be incorporated into DNA during the polymerase chain reaction (PCR) to generate biotinylated DNA probes or amplicons for subsequent detection or purification.
Experimental Protocol: PCR-based DNA Labeling
-
Prepare the PCR Master Mix : In a sterile microcentrifuge tube, combine the following reagents. The ratio of this compound to dTTP can be optimized, but a common starting point is a 1:3 or 1:2 ratio.
| Reagent | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 25 mM MgCl₂ | 3 µL | 1.5 mM |
| dNTP mix (10 mM each of dATP, dCTP, dGTP) | 1 µL | 0.2 mM each |
| 10 mM dTTP | 0.5 µL | 0.1 mM |
| 1 mM this compound | 5 µL | 0.1 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL | - |
-
Perform PCR : Use a standard thermal cycling program appropriate for your primers and template. A typical program is as follows:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
-
Verify Labeled Product : Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification of the correct size fragment. The biotinylated DNA is now ready for downstream applications.
Logical Workflow for PCR-based DNA Labeling
Caption: Workflow for generating biotinylated DNA via PCR.
DNA Labeling by Nick Translation for In Situ Hybridization (ISH)
Nick translation is a method to label DNA probes for use in techniques like in situ hybridization (ISH). DNase I introduces nicks in the DNA, and DNA Polymerase I then incorporates this compound as it synthesizes new DNA from these nicks.
Experimental Protocol: Nick Translation for ISH Probes
-
Prepare the Reaction Mixture : Combine the following reagents in a microcentrifuge tube:
| Reagent | Volume (for 50 µL reaction) |
| DNA to be labeled (1 µg) | X µL |
| 10X DNA Polymerase I Buffer | 5 µL |
| dNTP mix (0.5 mM each of dATP, dCTP, dGTP) | 5 µL |
| 0.5 mM dTTP | 2.5 µL |
| 0.5 mM this compound | 2.5 µL |
| DNase I (diluted) | Y µL |
| DNA Polymerase I (10 U/µL) | 1 µL |
| Nuclease-free water | to 50 µL |
-
Incubation : Incubate the reaction at 15°C for 1-2 hours.
-
Stop the Reaction : Add 5 µL of 0.5 M EDTA to stop the reaction.
-
Purification : Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.
-
Verification : Run a small amount of the labeled probe on an agarose gel to check the size distribution.
Experimental Workflow for Nick Translation
Caption: Step-by-step workflow for DNA probe labeling via nick translation.
Detection of Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) adds this compound to the 3'-hydroxyl ends of fragmented DNA.
Experimental Protocol: TUNEL Assay for Tissue Sections
-
Sample Preparation : Deparaffinize and rehydrate tissue sections.
-
Permeabilization : Treat with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to allow enzyme access to the DNA.
-
TdT Labeling :
-
Prepare the TUNEL reaction mixture fresh:
-
Equilibration Buffer: 45 µL
-
This compound (1 mM): 1 µL
-
TdT Enzyme: 4 µL
-
-
Apply 50 µL of the reaction mixture to the tissue section.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection :
-
Wash the slides with PBS.
-
Apply streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes at 37°C.
-
Wash with PBS.
-
Add DAB (3,3'-diaminobenzidine) substrate and incubate for 10 minutes at room temperature. Apoptotic nuclei will stain dark brown.
-
-
Counterstain and Mounting : Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount.
Signaling Pathway for TUNEL Assay
Caption: The signaling cascade for the detection of apoptosis using a TUNEL assay.
Quantitative Data and Method Comparison
While precise quantitative data can vary between experiments and polymerases, the following table summarizes key comparative aspects of this compound and other non-radioactive labeling methods.
| Feature | This compound | Digoxigenin (DIG)-dUTP | Fluorescently Labeled dNTPs |
| Detection Principle | Biotin-streptavidin interaction | Antibody-based (anti-DIG) | Direct fluorescence detection |
| Sensitivity | High, comparable to DIG | High, comparable to biotin | Moderate to high, dependent on fluorophore brightness |
| Signal Amplification | Possible (e.g., TSA) | Possible (e.g., enzyme-linked secondary antibodies) | Generally lower amplification potential |
| Endogenous Background | Can be an issue in tissues with high endogenous biotin | Lower endogenous background in most tissues | Autofluorescence can be a concern |
| Multiplexing | Possible with different reporter enzymes/fluorophores | Possible with different antibodies/reporters | Excellent, multiple fluorophores can be used simultaneously |
| Workflow Complexity | Multi-step detection | Multi-step detection | Shorter, direct detection |
| Cost | Generally cost-effective | Similar to biotin | Can be more expensive, especially for bright, stable dyes |
Incorporation Efficiency by DNA Polymerases:
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Family B polymerases (e.g., Vent, Pfu) generally show higher incorporation efficiency for modified nucleotides like this compound compared to Family A polymerases (e.g., Taq) .
-
Complete substitution of dTTP with this compound can inhibit PCR, especially with Taq polymerase. A partial substitution is recommended for optimal results.
Effect of Linker Arm Length:
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Shorter linkers (e.g., biotin-4-dUTP) may be incorporated more efficiently by DNA polymerases.
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Longer linkers (e.g., this compound, biotin-16-dUTP) facilitate better binding of streptavidin, which can lead to enhanced detection sensitivity. This compound is often considered a good compromise between incorporation efficiency and detection.
Conclusion
This compound remains a robust and versatile tool for the non-radioactive labeling of nucleic acids. Its high sensitivity, coupled with the well-characterized biotin-streptavidin interaction, makes it suitable for a broad range of applications in molecular biology, from gene detection to apoptosis studies. By understanding the core principles and optimizing the experimental protocols, researchers can effectively leverage this compound to achieve reliable and reproducible results.
References
Biotin-11-dUTP: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of biotin-11-dUTP. This biotinylated deoxynucleotide triphosphate is a critical tool for the non-radioactive labeling of DNA, enabling a wide range of molecular biology techniques.
Core Structure and Chemical Properties
This compound is a modified deoxyuridine triphosphate (dUTP). The molecule consists of a dUTP base linked to a biotin molecule via an 11-atom spacer arm. This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the nucleotide by DNA polymerases and subsequent detection by biotin-binding proteins like streptavidin.[1][2] The "11" in its name refers to the number of carbon atoms in this linker chain.[1] Longer linkers can enhance the interaction between biotin and avidin or streptavidin, while shorter linkers may lead to more efficient incorporation into DNA during PCR.[1][2]
The structure of this compound facilitates its use as a substitute for deoxythymidine triphosphate (dTTP) in enzymatic DNA synthesis reactions. The resulting biotin-labeled DNA probes can be detected with high sensitivity and specificity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values may vary slightly depending on the specific salt form and supplier.
| Property | Value | References |
| Chemical Formula | C₂₈H₄₅N₆O₁₇P₃S (free acid) | |
| Molecular Weight | 862.67 g/mol (free acid) | |
| CAS Number | 86303-25-5 (free acid) | |
| Appearance | Colorless solid or solution | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in water and 10 mM Tris-HCl buffer. | |
| Storage Conditions | Store at -20°C in the dark. Avoid repeated freeze-thaw cycles. |
Spectral Properties
The spectral properties of this compound are important for its quantification and characterization.
| Property | Value | Conditions | References |
| λmax 1 | 240 nm | Tris-HCl, pH 7.5 | |
| Molar Extinction Coefficient (ε) at λmax 1 | 10,700 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | |
| λmax 2 | 289 nm | Tris-HCl, pH 7.5 | |
| Molar Extinction Coefficient (ε) at λmax 2 | 7,100 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 |
Experimental Applications and Protocols
This compound is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. The biotin-labeled probes can then be used in techniques such as Southern blotting, Northern blotting, in situ hybridization (ISH), and dot blots. Detection is typically achieved using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorophore.
Experimental Workflow: From Labeling to Detection
The general workflow for using this compound involves three main stages: enzymatic incorporation of the labeled nucleotide into a DNA probe, hybridization of the probe to the target nucleic acid sequence, and detection of the biotin-labeled hybrid.
Detailed Experimental Protocols
The following are representative protocols for common DNA labeling techniques using this compound. Note that optimal conditions may vary depending on the specific application, enzyme, and template.
This method incorporates this compound during the amplification of a specific DNA sequence.
Materials:
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DNA template
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Forward and reverse primers
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Taq DNA polymerase and reaction buffer
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dNTP mix (dATP, dCTP, dGTP, dTTP)
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This compound solution (1 mM)
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Nuclease-free water
Protocol:
-
Prepare a PCR master mix. For a typical 50 µL reaction, a common ratio of this compound to dTTP is 1:2 to 1:3. For example, use a final concentration of 200 µM dATP, dCTP, dGTP, 130 µM dTTP, and 70 µM this compound.
-
Add the DNA template and primers to the master mix.
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Perform PCR using standard thermal cycling conditions, with annealing and extension times optimized for the specific primers and template.
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(Optional) Purify the biotinylated PCR product to remove unincorporated nucleotides using a PCR purification kit or ethanol precipitation.
-
Analyze an aliquot of the PCR product on an agarose gel to confirm the size and yield of the labeled probe.
Nick translation is a method to label a DNA probe by introducing single-strand nicks, which then serve as starting points for DNA polymerase I to incorporate labeled nucleotides.
Materials:
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DNA template (1 µg)
-
10X Nick Translation buffer
-
Biotin-dNTP mix (containing this compound)
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DNA Polymerase I/DNase I enzyme mix
-
0.5 M EDTA
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the DNA template, 10X Nick Translation buffer, Biotin-dNTP mix, and nuclease-free water to a final volume of 45 µL.
-
Add 5 µL of the DNA Polymerase I/DNase I enzyme mix.
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Mix gently and incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to control the final probe size.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.
-
(Optional) Purify the labeled probe to remove unincorporated nucleotides.
This method attaches this compound to the 3'-hydroxyl terminus of a DNA fragment using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
DNA fragment with a 3'-OH end (5 pmol)
-
5X TdT Reaction Buffer
-
This compound solution
-
Terminal deoxynucleotidyl Transferase (TdT)
-
0.5 M EDTA
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the DNA, 5X TdT Reaction Buffer, this compound, and nuclease-free water.
-
Add the TdT enzyme to the reaction mixture.
-
Incubate at 37°C for 30 to 60 minutes.
-
Stop the reaction by adding 0.5 M EDTA.
-
The labeled DNA can be used directly or purified to remove unincorporated this compound.
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis. TdT is used to label the 3'-OH ends of fragmented DNA with this compound.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Equilibration Buffer
-
TdT Reaction Buffer
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB or other suitable substrate
Protocol:
-
Incubate the prepared sample with Equilibration Buffer.
-
Prepare the TUNEL reaction mixture by combining TdT Reaction Buffer, this compound, and TdT enzyme.
-
Incubate the sample with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Wash the sample with Stop/Wash Buffer to terminate the reaction.
-
Incubate the sample with a streptavidin-HRP conjugate.
-
Wash to remove unbound conjugate.
-
Add the substrate and incubate until the desired color development is achieved.
-
Wash, counterstain (optional), and mount for microscopy.
Conclusion
This compound is an indispensable reagent for the non-radioactive labeling of DNA. Its versatility allows for its use in a wide array of molecular biology techniques, providing a safe and sensitive alternative to isotopic methods. The choice of labeling method depends on the specific experimental requirements, and optimization of reaction conditions is often necessary to achieve the desired labeling efficiency and probe characteristics. This guide provides a foundational understanding of this compound's properties and applications to aid researchers in their experimental design and execution.
References
principle of non-radioactive DNA labeling using biotin-11-dUTP
An In-depth Technical Guide to Non-Radioactive DNA Labeling Using Biotin-11-dUTP
Introduction
The advent of non-radioactive nucleic acid labeling techniques has revolutionized molecular biology by providing safer, more stable, and equally sensitive alternatives to traditional radioisotopic methods.[1] Among these, the system based on the high-affinity interaction between biotin and streptavidin is a cornerstone technology.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of non-radioactive DNA labeling using this compound, a biotinylated analog of deoxyuridine triphosphate (dUTP).
Biotin-labeled DNA probes are utilized in a vast array of applications, including Southern and Northern blotting, in situ hybridization (ISH), DNA footprinting, electrophoretic mobility shift assays (EMSA), and affinity purification of DNA-protein complexes.[1][] The core of this technology lies in the enzymatic incorporation of this compound into a DNA molecule and its subsequent detection using a streptavidin-reporter conjugate.[3] The remarkable affinity and specificity of the biotin-streptavidin interaction, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, makes it one of the strongest known non-covalent biological interactions, ensuring highly sensitive and reliable detection with minimal background interference.
The Core Principle
The fundamental principle involves a two-stage process: enzymatic labeling of the DNA probe followed by affinity-based detection after hybridization to a target nucleic acid sequence.
-
Enzymatic Labeling : DNA polymerases are used to synthesize a new DNA strand using the target DNA as a template. The reaction mixture includes a modified nucleotide, this compound, which is incorporated into the newly synthesized DNA strand as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP). The biotin molecule is covalently attached to the C-5 position of the pyrimidine ring via a flexible 11-atom linker arm, which minimizes steric hindrance and ensures efficient incorporation by the polymerase and subsequent detection by streptavidin.
-
Detection : The biotinylated DNA probe is then used in a hybridization assay (e.g., Southern blot) to bind to its complementary target sequence. The bound probe is subsequently detected by incubating it with streptavidin conjugated to a reporter molecule, typically an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). This enzyme catalyzes a reaction that produces a detectable signal, either colorimetric or chemiluminescent, at the location of the target DNA.
Figure 1. Overall workflow of this compound DNA labeling and detection.
Key Methodologies for Enzymatic Labeling
Several enzymatic methods can be used to incorporate this compound into DNA. The choice of method depends on the template DNA, the required probe characteristics, and the specific application. The most common techniques are Nick Translation, Random Primed Labeling, and the Polymerase Chain Reaction (PCR).
Nick Translation
Nick translation is an effective method for labeling double-stranded DNA. The process uses DNase I to introduce random single-stranded breaks ("nicks") into the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then binds to these nicks and synthesizes a new strand, using the opposite strand as a template. Its 5'→3' exonuclease activity simultaneously removes the existing nucleotides ahead of the growing strand, while its 5'→3' polymerase activity incorporates new nucleotides, including this compound, from the reaction mix.
Figure 2. Experimental workflow for Nick Translation labeling.
Experimental Protocol: Nick Translation
This protocol is adapted from standard methodologies for labeling 1 µg of DNA.
-
In a sterile microcentrifuge tube on ice, combine the components in the order listed in the table below.
-
Mix the components gently by flicking the tube, and then centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 15-16°C for 1 to 2 hours. The incubation time can be adjusted to optimize the final probe size, which typically ranges from 200 to 500 nucleotides.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).
-
(Optional) Inactivate the enzymes by heating the reaction to 65°C for 10 minutes.
-
Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.
Table 1: Reagents for Nick Translation
| Component | Volume | Final Concentration |
| DNA Template (1 µg) | Variable | 20 ng/µL |
| 10X Nick Translation Buffer | 5 µL | 1X |
| Biotin-dNTP Mix | 5 µL | Variable |
| DNA Polymerase I / DNase I Mix | 5 µL | Variable |
| Nuclease-free Water | to 50 µL | - |
Note: The Biotin-dNTP mix typically contains this compound, dATP, dCTP, dGTP, and a reduced concentration of dTTP. The molar ratio of Biotin-16-dUTP to dTTP is often adjusted to ensure every 20th to 25th nucleotide is modified, which yields high sensitivity.
Random Primed Labeling
This method is ideal for labeling linear DNA fragments of any length. The DNA template is first denatured by heating to separate the two strands. A mixture of random oligonucleotides (typically hexamers or heptamers) is then annealed to the single-stranded DNA at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity but retains its polymerase function, extends these primers, synthesizing new complementary DNA strands while incorporating this compound.
Figure 3. Experimental workflow for Random Primed labeling.
Experimental Protocol: Random Primed Labeling
This protocol is based on labeling 20-100 ng of template DNA.
-
Add 20-100 ng of template DNA to a microcentrifuge tube and adjust the final volume to 32 µL with nuclease-free water.
-
Denature the DNA by heating the tube to 95-100°C for 5 minutes.
-
Immediately chill the tube on ice to prevent re-annealing.
-
On ice, add the components from the table below to the denatured DNA.
-
Mix the contents gently and centrifuge briefly.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.
-
Purify the biotinylated probe to remove unincorporated nucleotides.
Table 2: Reagents for Random Primed Labeling
| Component | Volume | Final Concentration |
| Denatured DNA Template | 32 µL | 0.4-2 ng/µL |
| 5X Labeling Buffer (with primers) | 8 µL | 1X |
| 10X dNTP Labeling Mix (with Biotin-dUTP) | 5 µL | 1X |
| Klenow Fragment (5 U/µL) | 1 µL | 0.1 U/µL |
| Nuclease-free Water | to 50 µL | - |
Note: The final dNTP concentrations are often around 0.1 mM for dTTP and Biotin-dUTP, and 0.2 mM for dATP, dCTP, and dGTP.
PCR Labeling
PCR-based labeling is highly efficient and allows for the simultaneous amplification and biotinylation of a specific DNA sequence, making it ideal when the starting template is scarce. The method involves a standard PCR reaction where the dNTP mix is modified to include this compound. The thermostable DNA polymerase (e.g., Taq polymerase) incorporates the biotinylated nucleotide into the amplicons during the extension steps. The ratio of this compound to dTTP is critical and can be optimized to achieve the desired labeling density without compromising amplification efficiency.
Figure 4. Experimental workflow for PCR-based labeling.
Experimental Protocol: PCR Labeling
This protocol describes a typical 50 µL PCR reaction.
-
Set up the PCR reaction in a sterile PCR tube on ice, adding the components from the table below.
-
Mix the components gently and centrifuge briefly.
-
Perform PCR amplification in a thermocycler using an appropriate cycling program (an example is provided below).
-
Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm successful amplification.
-
Purify the biotinylated PCR product using a PCR clean-up kit to remove unincorporated primers and nucleotides.
Table 3: Reagents for PCR Labeling
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM dATP/dCTP/dGTP, 6.5 mM dTTP) | 1 µL | 200 µM dATP/dCTP/dGTP, 130 µM dTTP |
| This compound (1 mM) | 3.5 µL | 70 µM |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template (10-100 ng) | 1 µL | 0.2-2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free Water | to 50 µL | - |
Example PCR Cycling Protocol:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2 min | 1 |
| Denaturation | 94°C | 30 sec | 25-35 |
| Annealing | 50-65°C* | 30 sec | |
| Extension | 72°C | 1 min** | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Annealing temperature should be ~5°C below the melting temperature (Tm) of the primers. **Extension time may be adjusted based on the amplicon length.
Quantitative Data Summary
Effective labeling and detection depend on several quantitative factors, from molecular affinities to reaction component concentrations.
Table 4: Key Quantitative Parameters
| Parameter | Value/Range | Method/Context | Significance |
| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | Affinity Binding | The extremely low dissociation constant signifies one of the strongest non-covalent bonds in biology, ensuring stable and highly specific detection. |
| This compound:dTTP Ratio | 1:2 to 1:3 | PCR Labeling | Optimizing this ratio is crucial for balancing high incorporation efficiency with robust PCR amplification. A 50% substitution is often a good starting point. |
| Probe Size | 200 - 500 bp | Nick Translation | This size range is considered optimal for probe penetration and hybridization efficiency, especially in in situ hybridization applications. |
| Template DNA Amount | 10 ng - 1 µg | Random Priming / Nick Translation | Different methods are optimized for different amounts of starting material. PCR is superior for very limited template amounts. |
| Detection Sensitivity | < 1 nmol of biotin | Biotin Quantitation Assay | Modern quantitation kits can accurately determine labeling efficiency. Fluorometric assays can detect as little as 4 pmol of biotin. |
| Streptavidin-HRP Dilution | 1:1,000 - 1:60,000 | ELISA / Western Blot | The working dilution depends on the specific assay and substrate, highlighting the high activity of the enzyme conjugate. |
Conclusion
Non-radioactive DNA labeling using this compound is a powerful, versatile, and safe technique that has become indispensable in molecular biology research and diagnostics. By leveraging the robust biotin-streptavidin interaction, this method offers high sensitivity and specificity. Understanding the core principles and the nuances of different enzymatic labeling protocols—including Nick Translation, Random Primed Labeling, and PCR—allows researchers to generate high-quality probes tailored to a wide range of applications, from gene detection on membranes to the visualization of chromosomal arrangements in cells. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals aiming to effectively implement this foundational technology.
References
The Enzymatic Incorporation of Biotin-11-dUTP into DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and methodologies for incorporating biotin-11-dUTP into DNA. This compound serves as a robust analog for deoxythymidine triphosphate (dTTP) in various enzymatic DNA synthesis reactions, enabling non-radioactive labeling of DNA probes. The 11-atom linker arm separating the biotin molecule from the deoxyuridine triphosphate is a critical feature, optimizing both the enzymatic incorporation by DNA polymerases and the subsequent detection by avidin or streptavidin conjugates.[1][2][3][4] This guide provides a comprehensive overview of the core mechanism, a summary of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes.
Core Mechanism of Incorporation
The incorporation of this compound into a growing DNA strand is catalyzed by a DNA polymerase and follows the fundamental principles of DNA replication. The process is initiated by the formation of a phosphodiester bond between the 5'-alpha-phosphate of the incoming this compound and the free 3'-hydroxyl group of the elongating DNA strand. This reaction is analogous to the incorporation of the natural nucleotide, dTTP.
The DNA polymerase facilitates this reaction by properly orienting the this compound within its active site, opposite a complementary adenine base on the template strand. The presence of the biotin and linker arm at the C5 position of the pyrimidine ring generally does not obstruct the formation of the phosphodiester bond, although the efficiency of incorporation can be influenced by the specific DNA polymerase used.[5]
Quantitative Data on Incorporation Efficiency
| DNA Polymerase Family | Polymerase Example | Relative Incorporation Efficiency of Biotinylated dUTP | Notes |
| Family A | Taq Polymerase | Moderate | Commonly used, but may be less efficient with modified nucleotides compared to Family B polymerases. |
| Family B | VentR exo– | High | Demonstrates superior performance in incorporating a variety of modified dNTPs, including biotin-dUTP. |
| Family X | Terminal deoxynucleotidyl Transferase (TdT) | High (Template-independent) | Adds nucleotides to the 3'-end of a DNA strand without a template. Efficiently incorporates this compound. |
Experimental Protocols
Detailed methodologies for three common DNA labeling techniques using this compound are provided below.
Nick Translation
Nick translation is a method to incorporate labeled nucleotides into double-stranded DNA. The process utilizes DNase I to introduce single-strand breaks ("nicks") in the DNA backbone, creating free 3'-hydroxyl termini. DNA Polymerase I then synthesizes a new strand from these nicks, simultaneously degrading the existing strand with its 5'→3' exonuclease activity and incorporating this compound in place of dTTP.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix (containing dATP, dCTP, dGTP, and a defined ratio of dTTP to this compound, e.g., 3:1)
-
10 units of DNA Polymerase I
-
Diluted DNase I (empirically determined optimal concentration)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Mix gently and incubate at 15°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Enzyme Inactivation: Heat the reaction mixture to 65°C for 10 minutes.
-
Purification (Optional): The labeled DNA can be purified from unincorporated nucleotides using spin column chromatography or ethanol precipitation.
PCR Labeling
Incorporation of this compound during the polymerase chain reaction (PCR) is a highly efficient method for generating biotin-labeled DNA fragments of a specific sequence. A thermostable DNA polymerase, such as Taq polymerase, incorporates this compound from the reaction mixture into the newly synthesized DNA strands.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a PCR tube, assemble the following components:
-
10-100 ng of DNA template
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
5 µL of 10x PCR buffer
-
1 µL of dNTP mix (containing dATP, dCTP, dGTP, and a specific ratio of dTTP to this compound)
-
1-2.5 units of Taq DNA polymerase
-
Nuclease-free water to a final volume of 50 µL.
-
-
Thermocycling: Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol is as follows:
-
Initial denaturation: 95°C for 2-5 minutes.
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm amplification and size.
3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This method is particularly useful for labeling oligonucleotides and DNA fragments at their 3'-ends with one or more this compound molecules.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents:
-
1-10 pmol of DNA
-
10 µL of 5x TdT Reaction Buffer
-
5 µL of 2.5 mM CoCl2
-
1 µL of 1 mM this compound
-
10-20 units of Terminal Deoxynucleotidyl Transferase (TdT)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by heating to 70°C for 10 minutes or by adding 5 µL of 0.5 M EDTA.
Conclusion
The enzymatic incorporation of this compound is a versatile and reliable method for the non-radioactive labeling of DNA. The choice of labeling technique and DNA polymerase should be guided by the specific downstream application and the nature of the DNA to be labeled. The provided protocols and diagrams offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows. Further optimization of reaction conditions, particularly the ratio of this compound to dTTP, may be necessary to achieve the desired labeling efficiency for specific applications.
References
The Strategic Spacer: An In-depth Technical Guide to the Role of the Linker Arm in Biotinylated Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated nucleotides are indispensable tools in molecular biology, serving as versatile probes for the detection and isolation of nucleic acids and their interacting partners. The remarkable affinity between biotin and streptavidin (or avidin), one of the strongest known non-covalent interactions, forms the basis of numerous applications, from affinity chromatography to in situ hybridization.[1] However, the efficacy of these techniques is not solely dependent on this interaction. A critical, yet often overlooked, component is the linker arm—the molecular bridge connecting the biotin moiety to the nucleotide. This guide provides a comprehensive examination of the linker arm's pivotal role, detailing its structural and chemical characteristics and their profound impact on experimental outcomes.
The Function of the Linker Arm: More Than Just a Connection
The primary function of the linker arm is to mitigate steric hindrance. The biotin-binding pocket of streptavidin is situated deep within the protein structure.[2] A short or inappropriately designed linker can prevent the bulky nucleotide from allowing the biotin to effectively dock into this pocket, thereby reducing binding efficiency. A well-designed linker arm extends the biotin moiety away from the nucleotide, ensuring unhindered access to the streptavidin-binding site.
Core Characteristics of Linker Arms and Their Experimental Implications
The performance of a biotinylated nucleotide is dictated by the physicochemical properties of its linker arm. The most crucial of these are length, flexibility, and chemical composition.
Linker Arm Length
The length of the linker arm is a critical determinant of its effectiveness. Longer linker arms are generally more effective at overcoming steric hindrance, leading to improved binding to streptavidin. This is particularly important when the biotinylated nucleotide is incorporated into a larger nucleic acid structure or when the target molecule is immobilized on a solid support.
Table 1: Influence of Linker Arm Length on Biotin-Streptavidin Interaction
| Linker Arm Length (Number of Atoms) | General Effect on Streptavidin Binding | Rationale | Representative Applications |
| Short (e.g., 6-carbon) | May exhibit reduced binding efficiency | Increased potential for steric hindrance between the nucleotide and streptavidin. | Applications where minimal modification is critical and steric hindrance is not a major concern. |
| Medium (e.g., 11-16 atoms) | Generally provides a good balance of binding efficiency and enzymatic incorporation. | Sufficient length to overcome most steric hindrance without being excessively bulky. | Widely used in PCR, sequencing, and affinity purification.[3] |
| Long (e.g., >20 atoms) | Often demonstrates enhanced binding to streptavidin. | Maximizes the distance between the biotin and the nucleotide, minimizing steric hindrance. | Ideal for applications requiring very strong and stable interactions, such as pull-down assays of large protein complexes. |
Linker Arm Flexibility
A flexible linker arm, often achieved through the incorporation of polyethylene glycol (PEG) spacers, can further enhance binding by allowing the biotin to adopt an optimal orientation for interacting with the streptavidin pocket. This flexibility can also improve the solubility of the biotinylated nucleotide.[4]
Chemical Composition and Specialized Linkers
The chemical makeup of the linker arm can be tailored for specific applications.
-
Cleavable Linkers: For applications requiring the release of the captured molecule after purification, biotinylation reagents with cleavable linker arms are invaluable. These linkers can be cleaved under specific conditions, such as exposure to a reducing agent (for disulfide-based linkers) or light (for photocleavable linkers), allowing for the gentle elution of the target molecule.[5]
-
Hydrophilic Linkers: The incorporation of hydrophilic moieties, such as PEG, into the linker arm can increase the water solubility of the biotinylated nucleotide. This is particularly beneficial in aqueous-based assays to prevent aggregation and non-specific binding.
Impact of the Linker Arm on Enzymatic Incorporation
While longer linker arms are advantageous for streptavidin binding, they can negatively impact the efficiency of enzymatic incorporation of the biotinylated nucleotide into a growing nucleic acid chain. DNA and RNA polymerases are sensitive to the size and structure of the nucleotide triphosphate substrate. Bulky linker arms can hinder the enzyme's ability to recognize and incorporate the modified nucleotide.
Studies have shown that for some DNA polymerases, biotinylated dNTPs with shorter linker arms (e.g., biotin-4-dUTP) are better substrates than those with longer linkers (e.g., biotin-11-dUTP or biotin-14-dUTP). Therefore, a trade-off often exists between optimal streptavidin binding and efficient enzymatic incorporation. The choice of linker arm length for applications like PCR and sequencing requires careful consideration of the specific polymerase being used and the desired density of biotin labeling.
Table 2: General Trends in Enzymatic Incorporation of Biotinylated dNTPs
| Linker Arm Length | General Incorporation Efficiency by DNA Polymerases | Rationale |
| Short | Generally higher | Less steric interference within the active site of the polymerase. |
| Long | Can be lower | The bulky linker may hinder proper positioning of the nucleotide for catalysis. |
It is important to note that the optimal ratio of biotinylated to unmodified dNTPs needs to be empirically determined for each specific application to achieve a balance between labeling efficiency and product yield.
Experimental Protocols
Protocol 1: Affinity Purification of Biotinylated DNA using Streptavidin-Coated Magnetic Beads
This protocol describes a general procedure for the capture and purification of biotinylated DNA fragments.
Materials:
-
Biotinylated DNA sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 20mM Tris-HCl pH 7.5, 1M NaCl, 1mM EDTA, 0.05% Tween-20)
-
Elution Buffer (e.g., 10 mM EDTA pH 8.2 with 95% formamide, or 0.1% SDS)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads thoroughly. Transfer the desired volume of beads to a microcentrifuge tube.
-
Washing: Place the tube on the magnetic rack to pellet the beads. Remove the supernatant. Wash the beads twice with an equal volume of Binding/Wash Buffer.
-
Binding: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated DNA sample to the bead suspension. Incubate for 15-30 minutes at room temperature with gentle rotation.
-
Capture: Place the tube on the magnetic rack for 2-3 minutes to pellet the beads with the bound DNA. Discard the supernatant.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
Elution: Resuspend the beads in Elution Buffer. To release the DNA, incubate at 65°C for 5 minutes or 90°C for 2 minutes for formamide-based elution, or boil for 5 minutes for SDS-based elution.
-
Collection: Place the tube on the magnetic rack and carefully transfer the supernatant containing the purified DNA to a new tube.
Protocol 2: Primer Extension Assay to Evaluate Enzymatic Incorporation
This protocol can be used to assess the efficiency of incorporation of a biotinylated nucleotide by a DNA polymerase.
Materials:
-
DNA template
-
Primer (radiolabeled or fluorescently labeled for detection)
-
DNA polymerase
-
dNTP mix containing the biotinylated nucleotide at a specific ratio with its natural counterpart
-
Reaction buffer for the DNA polymerase
-
Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by heating to 95°C and slowly cooling.
-
Reaction Setup: Prepare the primer extension reaction by combining the annealed template-primer, DNA polymerase, reaction buffer, and the dNTP mix containing the biotinylated nucleotide.
-
Extension: Incubate the reaction at the optimal temperature for the DNA polymerase for a defined period.
-
Termination: Stop the reaction by adding the Stop/Loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.
-
Analysis: Visualize the products by autoradiography or fluorescence imaging. The intensity and length of the extended products will indicate the efficiency of incorporation of the biotinylated nucleotide.
Visualizations
Caption: Workflow for Affinity Purification of Biotinylated DNA.
Caption: Kinase Activity Assay using Biotinylated ATP.
Conclusion
The linker arm of a biotinylated nucleotide is a critical design element that significantly influences the outcome of a wide range of molecular biology applications. Its length, flexibility, and chemical composition must be carefully considered to balance the opposing demands of efficient enzymatic incorporation and high-affinity binding to streptavidin. By understanding the principles outlined in this guide, researchers can make more informed decisions in selecting the optimal biotinylated nucleotide for their specific experimental needs, ultimately leading to more robust and reliable results.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel biotinylated nucleotide--analogs for labeling and colorimetric detection of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Catalyzed Biotinylation to Identify Phosphatase Substrates (K-BIPS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Biotin-11-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]) is a critical reagent in molecular biology for the non-radioactive labeling of DNA. Its successful application in techniques such as polymerase chain reaction (PCR), nick translation, random priming, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays is highly dependent on its integrity and stability. This guide provides a comprehensive overview of the recommended storage and stability conditions for this compound, compiled from manufacturer recommendations and scientific literature.
Data Presentation: Storage and Stability Parameters
The following tables summarize the key storage and stability information for this compound in both lyophilized and solution forms.
Table 1: Recommended Storage Conditions
| Parameter | Lyophilized Powder | 1 mM Aqueous Solution |
| Storage Temperature | -20°C | -20°C |
| Shipping Temperature | Room temperature for up to 3 weeks | Shipped on gel packs |
| Light Sensitivity | Store in the dark | Store in the dark |
Table 2: Stability and Handling Recommendations
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C is recommended for optimal stability. | Minimizes chemical and enzymatic degradation. |
| Short-term Exposure | Short-term exposure to ambient temperature (up to 1 week cumulative) is generally acceptable for solutions.[1] | While not ideal, it is unlikely to cause significant degradation for brief periods. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[2] | Freeze-thaw cycles can lead to degradation of the molecule. It is advisable to aliquot the solution into smaller, single-use volumes. |
| pH | Supplied in a buffer with a pH of approximately 7.0-7.5.[3] | Maintaining a stable pH is crucial for the stability of the triphosphate group. |
Table 3: Typical Formulations
| Form | Description | Common Buffer Components |
| Aqueous Solution | Typically supplied as a 1 mM solution.[3] | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.[2] |
| Lyophilized Powder | Provided as a solid, which is considered more suitable for long-term storage. | May contain lyophilized TE buffer; requires reconstitution with deionized water. |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are not extensively published and are often proprietary to the manufacturers. However, the functional integrity of the molecule can be inferred from its successful incorporation in standard molecular biology techniques. Below are representative protocols where the stability of this compound is critical for the experimental outcome.
Protocol 1: Non-Radioactive DNA Labeling by Nick Translation
This protocol outlines the enzymatic incorporation of this compound into DNA.
Materials:
-
DNA template
-
10x DNA Polymerase I Reaction Buffer
-
DNase I, RNase-free
-
Unlabeled dATP, dCTP, dGTP mix (1 mM each)
-
This compound (1 mM)
-
dTTP (1 mM)
-
DNA Polymerase I
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following components:
-
DNA template (1 µg)
-
10x DNA Polymerase I Reaction Buffer (2.5 µL)
-
Mixture of dATP, dCTP, dGTP (1.25 µL of 1 mM mix)
-
This compound and dTTP (adjust ratio for desired labeling efficiency, e.g., 1:3 to 1:5 molar ratio)
-
DNase I, RNase-free (appropriately diluted)
-
DNA Polymerase I (10 units)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubate the reaction mixture at 15°C for 1 to 2 hours.
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.
-
The biotin-labeled DNA can be purified from unincorporated nucleotides using spin columns or ethanol precipitation.
Protocol 2: TUNEL Assay for Apoptosis Detection
This protocol describes the use of this compound to label DNA strand breaks in apoptotic cells.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Equilibration Buffer
-
TdT Reaction Buffer
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
This compound
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the TdT reaction mixture by combining TdT, this compound, and TdT Reaction Buffer according to the kit manufacturer's instructions.
-
Apply Equilibration Buffer to the samples for 10 minutes at room temperature.
-
Remove the Equilibration Buffer and add the TdT reaction mixture to the samples.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash the samples three times with PBS.
-
Incubate with Streptavidin-HRP solution for 30 minutes at 37°C.
-
Wash the samples three times with PBS.
-
Add the DAB substrate and incubate until the desired color development is achieved.
-
Wash with deionized water and mount for microscopy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core principles and workflows involving this compound.
Caption: Principle of DNA Labeling with this compound and Subsequent Detection.
Caption: Experimental Workflow of a TUNEL Assay using this compound.
Discussion on Stability
The stability of this compound is paramount for its effective use in enzymatic reactions. Degradation of the molecule can occur through several mechanisms, primarily hydrolysis of the triphosphate chain.
-
Temperature: As with most nucleotides, the rate of hydrolysis is temperature-dependent. Long-term storage at -20°C significantly slows this process. While short-term exposure to ambient temperatures may be tolerated, it is not recommended for prolonged periods. For long-term stability, lyophilized powders are generally more stable than solutions.
-
pH: The triphosphate linkage is susceptible to acid-catalyzed hydrolysis. Maintaining the pH of the stock solution around 7.5 is crucial. The use of a buffered solution, such as Tris-HCl, helps to prevent pH fluctuations that could lead to degradation.
-
Enzymatic Degradation: Contamination with nucleases or phosphatases can rapidly degrade this compound. It is essential to use nuclease-free water and reagents when preparing and handling solutions of this compound.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can physically stress the molecule and introduce moisture, potentially leading to hydrolysis. Aliquoting the stock solution into single-use volumes is a standard practice to mitigate this issue.
Conclusion
This compound is a robust reagent for non-radioactive DNA labeling when stored and handled correctly. The primary storage condition is -20°C in a dark, dry environment. For solutions, maintaining a stable pH of around 7.5 and avoiding repeated freeze-thaw cycles by aliquoting are critical for preserving its functionality. While quantitative stability data is limited, following the guidelines outlined in this document will ensure the integrity of this compound for reliable and reproducible results in various molecular biology applications.
References
An In-Depth Technical Guide to In Situ Hybridization with Biotinylated Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques of in situ hybridization (ISH) utilizing biotinylated probes. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to successfully implement this powerful technique for the localization of specific nucleic acid sequences within the context of morphologically preserved cells and tissues.
Core Principles of In Situ Hybridization with Biotinylated Probes
In situ hybridization (ISH) is a technique that allows for the precise localization and detection of specific DNA or RNA sequences within intact cells or tissue sections.[1][2][3] The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within the specimen.[4] The use of non-radioactive labels, such as biotin, has become widespread due to safety and ease of use.[5]
Biotin is a small molecule that can be incorporated into nucleic acid probes without significantly interfering with the hybridization process. The detection of these biotinylated probes is typically achieved through an indirect method that leverages the extraordinarily high affinity of the proteins avidin or streptavidin for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M).
The general workflow involves the following key stages:
-
Probe Labeling: Incorporation of biotinylated nucleotides into a DNA or RNA probe.
-
Sample Preparation: Fixation and permeabilization of the tissue or cells to preserve morphology and allow probe access to the target nucleic acid.
-
Hybridization: Incubation of the labeled probe with the prepared sample under conditions that promote the formation of stable probe-target hybrids.
-
Post-Hybridization Washes: Removal of unbound and non-specifically bound probes to reduce background signal.
-
Detection: Visualization of the hybridized probe using a detection system based on the streptavidin-biotin interaction.
-
Signal Amplification (Optional): Enhancement of the detection signal for low-abundance targets.
The most common detection strategies involve conjugating streptavidin or avidin to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) for chromogenic detection, or a fluorophore for fluorescent detection.
Experimental Protocols
The following is a generalized, representative protocol for in situ hybridization with biotinylated probes on paraffin-embedded tissue sections. It is crucial to note that optimization of various steps, including fixation, permeabilization, and hybridization conditions, is often necessary for different tissues and target sequences.
2.1. Probe Labeling
Biotin can be incorporated into nucleic acid probes through various methods, including nick translation, random priming, or PCR using biotinylated nucleotides (e.g., biotin-11-dUTP). The optimal probe size for ISH is typically in the range of 300-600 base pairs.
2.2. Tissue Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol washes (e.g., 100%, 95%, 70% ethanol) and finally in distilled water.
-
-
Permeabilization:
-
Treat sections with a protease (e.g., Proteinase K) to digest proteins and improve probe accessibility to the target nucleic acid. The concentration and incubation time need to be optimized to avoid tissue damage.
-
-
Endogenous Biotin Blocking (if necessary):
-
Tissues such as the liver, kidney, and brain have high levels of endogenous biotin, which can lead to non-specific background staining. If high background is observed in a no-probe control, perform an avidin/biotin blocking step according to the manufacturer's instructions.
-
2.3. Hybridization
-
Prehybridization:
-
Incubate the slides in a prehybridization buffer to block non-specific binding sites.
-
-
Probe Denaturation and Hybridization:
-
Dilute the biotinylated probe in a hybridization buffer. The optimal concentration typically ranges from 100-1000 ng/ml.
-
Denature the probe and the target nucleic acid in the tissue by heating.
-
Apply the denatured probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 37°C to 65°C, depending on the probe and target).
-
2.4. Post-Hybridization Washes
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. The stringency of the washes can be adjusted by altering the temperature and salt concentration of the wash buffers.
2.5. Detection
2.5.1. Chromogenic Detection (CISH)
-
Blocking:
-
Incubate the slides in a blocking solution (e.g., 1% skim milk or bovine serum albumin) to prevent non-specific binding of the detection reagents.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Incubate with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Washing:
-
Wash the slides to remove the unbound conjugate.
-
-
Substrate Incubation:
-
Incubate with a chromogenic substrate that produces a colored precipitate at the site of enzyme activity. Common substrates include BCIP/NBT for AP and DAB for HRP.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a contrasting stain (e.g., Nuclear Fast Red or Methyl Green) to visualize the tissue morphology.
-
Dehydrate, clear, and mount the slides.
-
2.5.2. Fluorescent Detection (FISH)
-
Blocking:
-
Incubate in a blocking solution.
-
-
Streptavidin-Fluorophore Conjugate Incubation:
-
Incubate with a streptavidin-fluorophore conjugate (e.g., Fluorescein Avidin).
-
-
Washing:
-
Wash to remove the unbound conjugate.
-
-
Mounting:
-
Mount with an anti-fade mounting medium, often containing a nuclear counterstain like DAPI.
-
Data Presentation: Comparison of Detection Methods
| Parameter | Chromogenic ISH (CISH) | Fluorescent ISH (FISH) |
| Principle | Enzyme-conjugated streptavidin catalyzes a reaction that produces a colored precipitate. | Fluorophore-conjugated streptavidin directly labels the target. |
| Visualization | Bright-field microscopy. | Fluorescence microscopy. |
| Signal Stability | Permanent signal. | Signal can be prone to photobleaching. |
| Morphological Context | Excellent, as tissue morphology is well-preserved and can be viewed with a counterstain. | Can be more challenging to assess fine morphological details. |
| Multiplexing | Limited multiplexing capabilities. | Well-suited for multiplexing with different fluorophores. |
| Sensitivity | Can be very high, especially with signal amplification. | Generally high sensitivity. |
| Quantitative Analysis | Can be semi-quantitative based on signal intensity and distribution. | More amenable to quantitative analysis through fluorescence intensity measurements. |
Mandatory Visualizations
Experimental Workflow for In Situ Hybridization with Biotinylated Probes
Caption: Workflow for ISH with biotinylated probes.
Signal Amplification Pathway: Streptavidin-Biotin Complex
Caption: Biotin-based signal detection pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inadequate tissue permeabilization. | Optimize protease digestion time, temperature, or concentration. |
| Probe degradation or low labeling efficiency. | Verify probe integrity and labeling. | |
| Hybridization conditions are too stringent. | Decrease hybridization temperature or increase salt concentration in hybridization buffer. | |
| Post-hybridization washes are too stringent. | Decrease temperature or increase salt concentration of the wash solution. | |
| High Background | Non-specific probe binding. | Increase stringency of post-hybridization washes; ensure the probe is purified. |
| Endogenous biotin in the tissue. | Perform an avidin/biotin blocking step before probe hybridization. | |
| Non-specific binding of detection reagents. | Increase blocking time or use a different blocking agent. | |
| Too much probe used. | Reduce the probe concentration during hybridization. | |
| Poor Tissue Morphology | Over-digestion with protease. | Reduce protease concentration, incubation time, or temperature. |
| Harsh tissue processing. | Ensure gentle handling of slides throughout the procedure. |
Signal Amplification Strategies
For the detection of low-abundance targets, signal amplification may be necessary. Several strategies can be employed:
-
Avidin-Biotin Complex (ABC) Method: This involves the use of a pre-formed complex of avidin and biotinylated enzyme, which contains multiple enzyme molecules per complex, leading to signal amplification.
-
Labeled Streptavidin-Biotin (LSAB) Method: This method utilizes a biotinylated secondary antibody and a streptavidin-enzyme conjugate, which can offer enhanced tissue penetration due to a smaller complex size compared to the ABC method.
-
Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), this is a highly sensitive method where the HRP enzyme, conjugated to streptavidin, catalyzes the deposition of multiple biotinylated tyramine molecules at the site of hybridization. These deposited biotins can then be detected with another layer of streptavidin-enzyme conjugate, resulting in significant signal amplification.
Conclusion
In situ hybridization with biotinylated probes is a versatile and robust technique for visualizing nucleic acid sequences in a cellular and tissue context. Its adaptability for both chromogenic and fluorescent detection, combined with various signal amplification strategies, makes it an invaluable tool in basic research, diagnostics, and drug development. Careful optimization of the protocol and an understanding of the potential pitfalls are essential for obtaining reliable and high-quality results.
References
An In-depth Technical Guide to Biotin-11-dUTP for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-11-dUTP is a modified deoxyuridine triphosphate that has become an indispensable tool for non-radioactive labeling of nucleic acids. It is widely used to generate biotinylated DNA probes for various molecular biology applications. This guide provides a comprehensive overview of this compound, including its properties, common labeling techniques, detailed experimental protocols, and downstream applications.
This compound is a molecule in which biotin is covalently linked to the C5 position of the pyrimidine ring of dUTP via an 11-atom spacer arm.[1][2] This linker is crucial as it minimizes steric hindrance, allowing for efficient enzymatic incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases.[2] The length of this spacer is considered optimal for most applications, balancing the efficiency of enzymatic incorporation with the accessibility of the biotin moiety for subsequent detection by avidin or streptavidin conjugates.[2]
Core Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₆O₁₇P₃S |
| Molecular Weight | 862.67 g/mol (free acid) |
| Storage Conditions | -20°C |
| Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in aqueous buffers |
| Applications | PCR, Nick Translation, Random Priming, 3'-End Labeling |
Enzymatic Incorporation of this compound
This compound can be incorporated into DNA through several enzymatic methods. The choice of method depends on the specific application, the starting material, and the desired probe characteristics.
Experimental Workflow for Nucleic Acid Labeling with this compound
Caption: General workflow for this compound labeling and downstream applications.
Detailed Experimental Protocols
Nick Translation
Nick translation is a classic method for labeling DNA probes. It involves creating single-strand nicks in the DNA backbone with DNase I, followed by the incorporation of labeled nucleotides by DNA Polymerase I, which possesses both 5'→3' polymerase and 5'→3' exonuclease activities.
Protocol for Nick Translation using this compound
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix (containing dATP, dCTP, dGTP, and a reduced concentration of dTTP)
-
X µL of this compound (a common starting ratio is 1:3 to 1:5 of labeled dUTP to dTTP)[3]
-
1 µL of DNase I (diluted)
-
1 µL of DNA Polymerase I
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 15°C for 1 to 2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Probe Purification: Purify the biotinylated probe from unincorporated nucleotides using spin column chromatography or ethanol precipitation. The optimal probe size for in situ hybridization is typically between 200 and 500 base pairs.
Random Priming
Random priming is a highly efficient method for labeling DNA. It utilizes random hexamer primers that anneal to multiple sites along a denatured DNA template. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then synthesizes new DNA strands, incorporating this compound in the process.
Protocol for Random Priming with this compound
-
Template Denaturation: In a microcentrifuge tube, mix 25-100 ng of DNA template with random hexamer primers in a total volume of 15 µL. Denature the DNA by heating at 95°C for 5 minutes, then immediately chill on ice.
-
Reaction Setup: To the denatured DNA, add the following on ice:
-
5 µL of 10x dNTP labeling mix (containing dATP, dCTP, dGTP, dTTP, and this compound)
-
1 µL of Klenow fragment
-
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Probe Purification: Purify the labeled probe using a suitable method to remove unincorporated nucleotides.
PCR Labeling
PCR labeling allows for the simultaneous amplification and labeling of a specific DNA sequence. This compound is included in the PCR reaction mix and is incorporated into the newly synthesized amplicons.
Protocol for PCR Labeling with this compound
-
Reaction Setup: Prepare the PCR reaction mix as follows:
-
5 µL of 10x PCR Buffer
-
1 µL of dNTP mix (containing dATP, dCTP, dGTP, and a specific ratio of dTTP to this compound)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1-10 ng of DNA template
-
0.5 µL of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
Note: A recommended starting ratio of this compound to dTTP is 1:1 (50% of each). However, this may need to be optimized for different targets and applications.
-
-
PCR Amplification: Perform PCR using an optimized cycling protocol for your specific template and primers.
-
Purification: Purify the biotinylated PCR product to remove primers, unincorporated nucleotides, and enzyme.
3'-End Labeling
3'-end labeling is used to attach one or more biotinylated nucleotides to the 3'-hydroxyl terminus of a DNA strand. This method is catalyzed by terminal deoxynucleotidyl transferase (TdT) and is template-independent.
Protocol for 3'-End Labeling with this compound
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5 pmol of DNA (oligonucleotide or DNA fragment)
-
10 µL of 5x TdT Reaction Buffer
-
5 µL of this compound (e.g., 1 mM)
-
2 µL of Terminal deoxynucleotidyl Transferase (TdT)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by heating at 70°C for 10 minutes or by adding EDTA.
-
Purification: Purify the end-labeled DNA from unincorporated this compound.
Quantitative Data Summary
The efficiency of labeling and detection can vary depending on the method and application. The following table summarizes some key quantitative parameters.
| Parameter | Nick Translation | Random Priming | PCR Labeling | 3'-End Labeling |
| Recommended this compound:dTTP Ratio | 1:3 to 1:5 | Varies with kit | 1:1 (50%) | Not applicable |
| Typical Probe Size | 200-500 bp | Variable | Amplicon size | Template size + added nucleotides |
| Sensitivity in Southern Blotting | Can detect pg levels of target DNA | High | High | Lower than internal labeling |
Downstream Applications and Detection
Biotinylated probes are versatile and can be used in a wide range of applications. Detection is typically achieved through the high-affinity interaction between biotin and streptavidin, which can be conjugated to a reporter molecule such as a fluorescent dye or an enzyme.
Fluorescence in situ Hybridization (FISH)
In FISH, biotinylated probes are hybridized to specific DNA sequences within chromosomes or cells. The probe is then detected using a fluorescently labeled streptavidin, allowing for the visualization of the target sequence under a microscope.
Caption: Detection pathway in Fluorescence in situ Hybridization (FISH).
Southern Blotting
In Southern blotting, biotinylated probes are used to detect specific DNA fragments that have been separated by gel electrophoresis and transferred to a membrane. Detection is often performed using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate. This allows for the sensitive detection of target DNA sequences.
Enzyme-Linked Immunosorbent Assay (ELISA)
In some ELISA formats, biotinylated DNA probes can be used for the detection of specific nucleic acid sequences or DNA-binding proteins. The biotinylated probe is captured on a streptavidin-coated plate and then detected using an antibody-enzyme conjugate. Signal amplification can be achieved using streptavidin-HRP conjugates.
Caption: Signal detection pathway in an ELISA using a biotinylated probe.
Conclusion
This compound is a versatile and robust reagent for the non-radioactive labeling of nucleic acids. Its efficient incorporation by various enzymatic methods and the high-affinity detection of the biotin tag make it a cornerstone of modern molecular biology research. This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize this compound in their experimental workflows. For optimal results, it is always recommended to optimize the labeling and detection conditions for each specific application.
References
Safety and Handling of Biotin-11-dUTP in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for biotin-11-dUTP in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Introduction to this compound
This compound (biotin-ε-aminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]) is a modified deoxyuridine triphosphate used for the non-radioactive labeling of DNA. It can be enzymatically incorporated into DNA through various techniques, including Polymerase Chain Reaction (PCR), nick translation, random priming, and 3'-end labeling.[1][2][3][4] The biotin moiety allows for the subsequent detection of the labeled DNA probe using avidin or streptavidin conjugates. The "11" in its name refers to the 11-atom spacer arm linking biotin to the dUTP, which enhances the accessibility of the biotin for binding to avidin or streptavidin.
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, it is essential to follow standard laboratory safety practices.
General Precautions:
-
Do not eat, drink, or smoke in work areas.
-
Wash hands thoroughly before breaks and after handling.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | -20 °C | |
| Long-term Stability | > 12 months at -20°C | |
| Short-term Exposure to Ambient Temp. | Up to 1 week (cumulative) | |
| Typical Concentration Supplied | 1 mM aqueous solution | |
| pH of Supplied Solution | 7.0 - 7.5 | |
| Purity | ≥ 95% (by HPLC) |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure.
-
Eye Protection: Safety goggles with side protection are recommended.
-
Hand Protection: Protective gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the stability and performance of this compound.
-
Receiving and Initial Storage: Upon receipt, visually inspect the container for any damage. Store the vial at -20°C immediately.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes upon first use.
-
Preparation for Use: When ready to use, thaw the aliquot on ice. Briefly centrifuge the vial to collect the solution at the bottom before opening.
-
Disposal: Consult local waste disposal regulations. While not classified as hazardous, it should not be emptied into drains.
Accidental Exposure and First Aid
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical advice.
-
After Skin Contact: Wash the affected area with plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.
Experimental Protocols
This compound is a versatile reagent used in various molecular biology applications. Below are representative protocols for DNA labeling via nick translation and apoptosis detection using the TUNEL assay.
DNA Labeling by Nick Translation
This method introduces nicks into the DNA backbone, which are then repaired by DNA Polymerase I using a mixture of dNTPs, including this compound.
Materials:
-
DNA template (1 µg)
-
10x Nick Translation Buffer
-
dNTP mix (without dTTP)
-
This compound
-
DNA Polymerase I
-
DNase I
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the DNA template, 10x Nick Translation Buffer, dNTP mix, and this compound.
-
Add DNA Polymerase I and an optimized amount of DNase I. The amount of DNase I can be adjusted to control the final probe size, with a target range of 300-600 bp being optimal for many applications.
-
Adjust the final reaction volume with nuclease-free water.
-
Mix the components gently and centrifuge briefly.
-
Incubate the reaction at 15°C for 60-120 minutes.
-
Stop the reaction by adding 0.5 M EDTA and heating to 65°C for 10 minutes.
-
The labeled DNA can be used directly for hybridization or stored at -20°C. For some applications, unincorporated nucleotides may need to be removed.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay for Apoptosis Detection
The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with this compound.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Equilibration Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
This compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.
-
Equilibration: Incubate the sample with Equilibration Buffer for approximately 10 minutes.
-
Labeling Reaction: Prepare a TUNEL reaction mixture containing TdT, this compound, and Equilibration Buffer. Remove the Equilibration Buffer from the sample and add the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Rinse the sample with PBS to stop the reaction.
-
Detection: Add Streptavidin-HRP and incubate. The streptavidin will bind to the biotin incorporated into the DNA.
-
Wash the sample again with PBS.
-
Visualization: Add the DAB substrate. The HRP will catalyze the conversion of DAB into a brown precipitate at the site of DNA fragmentation.
-
Wash with PBS and analyze under a light microscope. Apoptotic nuclei will appear dark brown.
Visualizations
General Laboratory Workflow for this compound Handling
Caption: General workflow for handling this compound in the laboratory.
Principle of the TUNEL Assay using this compound
Caption: Visualization of the TUNEL assay principle.
References
Methodological & Application
Application Notes and Protocols for Biotin-11-dUTP in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of biotin-11-dUTP in labeling nucleic acid probes for in situ hybridization (ISH). This method allows for the precise localization of specific DNA or RNA sequences within morphologically preserved tissue sections or cell preparations.
Introduction
In situ hybridization is a powerful technique that utilizes a labeled nucleic acid probe to detect a specific DNA or RNA sequence within a cell or tissue. This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into a DNA probe.[1][2][3][4] The "11" refers to the 11-atom spacer arm separating the biotin molecule from the dUTP, which facilitates the interaction of biotin with avidin or streptavidin during the detection step.[1] This non-radioactive method offers high sensitivity and resolution for visualizing gene expression patterns and localizing specific nucleic acid sequences.
Biotinylated probes are detected using streptavidin or avidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), or a fluorophore. The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of hybridization, which can be visualized by light microscopy. Alternatively, fluorescently labeled streptavidin can be used for detection by fluorescence microscopy. For signals that are weak, amplification methods such as Catalyzed Reporter Deposition (CARD) using biotinylated tyramine can be employed to significantly increase the signal intensity.
Key Experimental Workflows
The overall workflow for in situ hybridization using a this compound labeled probe involves several key stages: probe labeling, tissue preparation, hybridization, washing, and signal detection.
References
Application Notes and Protocols for Apoptosis Detection Using Biotin-11-dUTP in TUNEL Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately detect and quantify apoptosis is therefore crucial for basic research and the development of novel therapeutics.
One of the hallmark biochemical features of late-stage apoptosis is the enzymatic cleavage of genomic DNA into nucleosomal fragments. This process, mediated by caspase-activated DNases (CAD), generates a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) termini. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for the in situ detection of these DNA fragments, allowing for the identification and quantification of apoptotic cells within a cell population or tissue section.
These application notes provide a detailed overview and experimental protocols for the use of biotin-11-dUTP in TUNEL assays for the sensitive detection of apoptosis.
Principle of the TUNEL Assay with this compound
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT), which is a DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-OH ends of DNA strands in a template-independent manner. In the context of apoptosis, the numerous 3'-OH ends of the fragmented DNA serve as substrates for TdT.
In this specific application, this compound, a modified deoxyuridine triphosphate, is included in the reaction mixture. TdT incorporates this compound at the sites of DNA fragmentation. The biotin tag does not interfere with the incorporation of the nucleotide.
The incorporated biotin is then detected using a secondary detection system. Commonly, this involves the high-affinity binding of streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), or a fluorophore. For colorimetric detection with HRP, the addition of a substrate like 3,3'-Diaminobenzidine (DAB) results in the formation of a brown precipitate at the site of DNA damage, which can be visualized by light microscopy. For fluorescent detection, a streptavidin-conjugated fluorophore allows for visualization by fluorescence microscopy or quantification by flow cytometry.
Data Presentation
Quantitative analysis of TUNEL-positive cells allows for the assessment of the apoptotic index in response to various stimuli. The following table presents representative data from a hypothetical experiment where a cancer cell line was treated with a chemotherapeutic agent and the percentage of apoptotic cells was determined by TUNEL assay.
| Treatment Group | Concentration | Duration (hours) | Percentage of TUNEL-Positive Cells (%) | Standard Deviation |
| Untreated Control | 0 µM | 24 | 2.5 | ± 0.8 |
| Drug A | 1 µM | 24 | 15.2 | ± 2.1 |
| Drug A | 5 µM | 24 | 48.7 | ± 4.5 |
| Drug A | 10 µM | 24 | 75.3 | ± 5.9 |
| Positive Control (DNase I) | N/A | 1 | 98.1 | ± 1.5 |
| Negative Control (-TdT) | N/A | N/A | < 0.1 | ± 0.05 |
Experimental Protocols
I. Protocol for Cultured Adherent Cells
This protocol provides a step-by-step guide for performing a TUNEL assay on adherent cells grown on coverslips.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton™ X-100 in PBS
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
This compound
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (for counterstaining)
-
DNase I (for positive control)
-
Deionized water
-
Coverslips and microscope slides
-
Humidified chamber
-
Light microscope
Procedure:
-
Sample Preparation:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency.
-
Induce apoptosis according to your experimental design.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes on ice.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Positive and Negative Controls:
-
TdT Labeling Reaction:
-
Prepare the TUNEL reaction mixture immediately before use. For each sample, mix:
-
TdT Reaction Buffer
-
This compound
-
Terminal deoxynucleotidyl Transferase (TdT) (Note: Refer to the manufacturer's instructions for specific volumes and concentrations.)
-
-
Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.[1]
-
-
Detection:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate the coverslips with Streptavidin-HRP conjugate (diluted in PBS) for 30 minutes at 37°C in a humidified chamber.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the coverslips with the DAB substrate solution until a brown color develops (typically 5-15 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain the cells with Hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate the coverslips through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene and mount onto microscope slides using a permanent mounting medium.
-
-
Analysis:
-
Observe the slides under a light microscope. Apoptotic cells will have dark brown stained nuclei, while non-apoptotic cells will have blue (hematoxylin-stained) nuclei.
-
Quantify the percentage of TUNEL-positive cells by counting at least 500 cells from multiple random fields.
-
II. Protocol for Paraffin-Embedded Tissue Sections
This protocol provides a method for performing a TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Proteinase K (20 µg/mL) in PBS
-
3% Hydrogen Peroxide in Methanol
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
This compound
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Methyl Green or Hematoxylin (for counterstaining)
-
DNase I (for positive control)
-
Microscope slides
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene two times for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol: 100% (2x 5 min), 95% (3 min), 80% (3 min), and 70% (3 min).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate the slides with Proteinase K solution (20 µg/mL) for 10-20 minutes at room temperature.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate the slides in 3% hydrogen peroxide in methanol for 5 minutes at room temperature to block endogenous peroxidase activity.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Positive and Negative Controls:
-
Positive Control: Treat one slide with DNase I (1 µg/mL in TdT buffer) for 15-30 minutes at 37°C. Rinse thoroughly with PBS.
-
Negative Control: Prepare one slide that will be incubated with the labeling solution without the TdT enzyme.
-
-
TdT Labeling Reaction:
-
Prepare the TUNEL reaction mixture as described in the protocol for cultured cells.
-
Incubate the slides with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
-
Detection:
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate the slides with Streptavidin-HRP conjugate for 30 minutes at 37°C in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate with the DAB substrate solution until a brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Methyl Green or Hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Analyze the slides under a light microscope. Apoptotic nuclei will be stained dark brown.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells per field of view or as a percentage of the total cell number.
-
Mandatory Visualization
Caption: Experimental workflow for the TUNEL assay using this compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
Application Notes and Protocols: PCR Labeling of DNA Probes with Biotin-11-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides during the Polymerase Chain Reaction (PCR) is a robust and efficient method for generating non-radioactively labeled DNA probes.[1][2] Biotin-11-dUTP is a widely used analog of deoxythymidine triphosphate (dTTP) for this purpose.[3][4] It contains a biotin molecule attached to the C5 position of the uridine base via an 11-carbon atom spacer arm.[3] This linker is considered optimal for most applications, balancing efficient enzymatic incorporation by DNA polymerases like Taq polymerase and effective subsequent detection by avidin or streptavidin conjugates.
Biotinylated DNA probes offer a safe and stable alternative to radioactive probes and are suitable for a wide range of applications in molecular biology, including Southern blotting, Northern blotting, in situ hybridization (ISH), and various affinity-based assays. The strong and highly specific non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for the sensitive detection of these probes.
These application notes provide detailed protocols for the generation, purification, and application of this compound labeled DNA probes via PCR.
Principle of the Method
During PCR, a thermostable DNA polymerase incorporates nucleotides to amplify a specific DNA sequence. By including this compound in the reaction mixture, it is incorporated into the newly synthesized DNA strands in place of dTTP. The result is a high yield of double-stranded DNA probes that are internally labeled with multiple biotin molecules, which can then be used for hybridization and subsequent detection.
Quantitative Data Summary
For successful and reproducible results, careful optimization of reaction components is crucial. The following tables summarize key quantitative data for the PCR labeling of DNA probes with this compound.
Table 1: Recommended PCR Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Notes |
| 10X PCR Buffer | 10X | 1X | Provides optimal pH and ionic strength. |
| MgCl₂ | 25 mM | 1.5 - 3.0 mM | Concentration may need optimization depending on the polymerase and template. |
| dNTP Mix (dATP, dCTP, dGTP) | 10 mM each | 200 µM each | --- |
| dTTP | 10 mM | 130-150 µM | The ratio of this compound to dTTP is critical for labeling efficiency. |
| This compound | 1 mM | 50-70 µM | A 1:2 to 1:3 ratio of this compound to dTTP is a good starting point. |
| Forward Primer | 10 µM | 0.1 - 1.0 µM | --- |
| Reverse Primer | 10 µM | 0.1 - 1.0 µM | --- |
| DNA Template | 10-100 ng/µL | 1-100 ng per 50 µL reaction | Use 10-100 ng for complex genomic DNA and 1-10 ng for plasmid DNA. |
| Taq DNA Polymerase | 5 U/µL | 1.25 - 2.5 U per 50 µL reaction | --- |
| Nuclease-Free Water | --- | To final volume | --- |
Table 2: Recommended PCR Cycling Parameters (for a ~500 bp probe)
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94-95°C | 2-5 min | 1 |
| Denaturation | 94-95°C | 30-60 sec | 30-35 |
| Annealing | 50-65°C | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | 30-35 |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: Annealing temperature should be optimized based on the melting temperature (Tm) of the primers. The extension time depends on the length of the target amplicon.
Experimental Protocols
Protocol 1: PCR Labeling of DNA Probe with this compound
This protocol is designed for a standard 50 µL PCR reaction.
Materials:
-
10X PCR Buffer
-
25 mM MgCl₂
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
10 mM dTTP
-
1 mM this compound
-
Forward and Reverse Primers (10 µM each)
-
DNA Template
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-Free Water
Procedure:
-
Thaw all reagents on ice.
-
In a sterile PCR tube, prepare the reaction mixture by adding the components in the order listed in Table 1. It is recommended to prepare a master mix for multiple reactions.
-
Gently vortex the mixture and centrifuge briefly to collect the contents at the bottom of the tube.
-
Place the PCR tube in a thermal cycler and perform PCR using the cycling conditions outlined in Table 2.
-
After the PCR is complete, analyze a 5 µL aliquot of the product on a 1-2% agarose gel to verify the size and yield of the amplicon. A successful reaction should yield a single band of the expected size.
Protocol 2: Purification of Biotinylated DNA Probe
Purification is necessary to remove unincorporated this compound and primers, which can interfere with subsequent applications.
Materials:
-
PCR product from Protocol 1
-
PCR clean-up kit or Sephadex G-50 spin column
-
Nuclease-free water or TE buffer
Procedure using a PCR Clean-up Kit:
-
Follow the manufacturer's instructions for the specific PCR clean-up kit being used.
-
Typically, the PCR product is mixed with a binding buffer and applied to a spin column.
-
The column is washed to remove unincorporated nucleotides and primers.
-
The purified biotinylated probe is then eluted from the column with nuclease-free water or TE buffer.
Procedure using a Sephadex G-50 Spin Column:
-
Prepare a Sephadex G-50 spin column by centrifuging to pack the resin.
-
Wash the column with TE buffer.
-
Load the PCR product onto the column and centrifuge.
-
The purified probe will be collected in the eluate, while smaller molecules like unincorporated dNTPs and primers are retained in the column matrix.
Protocol 3: Detection of Biotinylated Probe
This protocol outlines a general procedure for detecting a biotinylated probe in a Southern blot application.
Materials:
-
Hybridized membrane with the biotinylated probe
-
Blocking buffer
-
Wash buffers
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
After hybridization and post-hybridization washes, incubate the membrane in a blocking buffer for 30-60 minutes at room temperature to prevent non-specific binding.
-
Dilute the Streptavidin-HRP conjugate in the blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane in the Streptavidin-HRP solution for 30-60 minutes at room temperature with gentle agitation.
-
Wash the membrane several times with wash buffer to remove unbound Streptavidin-HRP.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for the recommended time.
-
Detect the signal using an appropriate imaging system (e.g., X-ray film or a CCD camera). The signal intensity will be proportional to the amount of hybridized probe.
Visualizations
Caption: Workflow for PCR-based biotinylation of DNA probes.
Caption: Principle of chemiluminescent detection of biotinylated probes.
Troubleshooting
| Issue | Possible Cause(s) | Recommendation(s) |
| Low or no PCR product | - Suboptimal PCR conditions (annealing temperature, extension time).- Poor template quality or quantity.- Incorrect ratio of this compound to dTTP. | - Optimize annealing temperature using a gradient PCR.- Ensure template DNA is pure and use an appropriate amount.- Test different ratios of this compound to dTTP (e.g., 1:3, 1:2). |
| Non-specific PCR products | - Annealing temperature is too low.- Primer design is not optimal. | - Increase the annealing temperature in increments of 1-2°C.- Redesign primers with higher specificity. |
| High background in detection | - Incomplete blocking of the membrane.- Insufficient washing.- Probe concentration is too high. | - Increase blocking time or use a different blocking agent.- Increase the number and duration of wash steps.- Titrate the concentration of the biotinylated probe. |
| Weak or no signal in detection | - Low labeling efficiency.- Inefficient hybridization.- Inactive Streptavidin-HRP or substrate. | - Confirm probe labeling by running an aliquot on a gel.- Optimize hybridization temperature and time.- Use fresh enzyme conjugate and substrate. |
Conclusion
The PCR-based labeling of DNA probes with this compound is a versatile and reliable method for generating non-radioactive probes for various molecular biology applications. The protocols and guidelines provided in these application notes offer a comprehensive resource for researchers to successfully produce and utilize biotinylated DNA probes in their experiments. By carefully optimizing the reaction conditions and following the outlined procedures, high-quality labeled probes can be consistently generated for sensitive and specific detection of target nucleic acid sequences.
References
Application Notes and Protocols for DNA Labeling via Nick Translation with Biotin-11-dUTP
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nick translation is a widely used enzymatic method for labeling DNA probes with haptens, such as biotin. This technique relies on the coordinated activities of DNase I and E. coli DNA Polymerase I. DNase I introduces single-strand breaks ("nicks") at random locations in the DNA backbone. Subsequently, the 5'→3' exonuclease activity of DNA Polymerase I removes nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity sequentially adds new nucleotides to the 3' hydroxyl terminus. By including biotin-11-dUTP in the reaction mixture, this modified nucleotide is incorporated into the newly synthesized DNA strand, resulting in a biotin-labeled DNA probe.[1][2][3]
Biotin-labeled probes are a safe and stable alternative to radioactive probes and are suitable for various molecular biology applications, including in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Southern blotting, and colony/plaque hybridizations.[1][4] The 11-atom spacer arm between the biotin molecule and the dUTP facilitates the efficient interaction of the incorporated biotin with avidin or streptavidin conjugates for subsequent detection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for nick translation reactions using this compound. Note that optimal conditions may vary depending on the specific DNA template and desired probe characteristics.
| Parameter | Recommended Range/Value | Notes |
| DNA Template | 100 ng - 2 µg | Linearized or supercoiled plasmid/cosmid DNA, purified PCR products, or bacterial artificial chromosome (BAC) DNA can be used. |
| Total Reaction Volume | 20 - 50 µL | The reaction can be scaled up or down, maintaining the relative concentrations of the components. |
| This compound/dTTP Molar Ratio | 1:3 to 1:1 | A common starting point is a 1:2 ratio (e.g., 0.33 mM labeled-dUTP and 0.66 mM dTTP). Some protocols suggest a 1:1 ratio. Optimization may be required. |
| Concentration of dNTPs (dATP, dCTP, dGTP) | 0.1 - 1 mM each | A mixture of the three unlabeled dNTPs is typically used. |
| Incubation Temperature | 15°C | This low temperature helps to control the enzymatic activities, resulting in a desirable probe length. |
| Incubation Time | 60 - 120 minutes | Longer incubation times can increase labeling but may result in shorter probe fragments. Optimal time can range from 35 to 90 minutes. |
| Reaction Termination | Addition of 0.5 M EDTA and/or heat inactivation at 65°C for 10 minutes. | EDTA chelates Mg2+, which is essential for enzyme activity. |
| Expected Probe Size | 200 - 500 nucleotides | This size range is optimal for many hybridization applications, particularly in situ hybridization. |
Experimental Workflow
The following diagram illustrates the key steps in the nick translation DNA labeling process.
Caption: Workflow for biotinylating DNA using the nick translation protocol.
Detailed Experimental Protocol
This protocol is a general guideline. For optimal results, it is recommended to consult the instructions provided with your specific nick translation kit.
1. Materials:
-
DNA template (1 µg)
-
This compound (e.g., 1 mM stock solution)
-
dNTP mix (containing dATP, dCTP, dGTP, and dTTP)
-
10x Nick Translation Buffer
-
Enzyme Mix (DNase I and DNA Polymerase I)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
(Optional) Spin column for DNA purification
2. Reaction Setup:
-
Thaw all components on ice.
-
In a sterile microcentrifuge tube on ice, combine the following reagents in the order listed:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Nick Translation Buffer | 2 µL | 1x |
| dNTP mix (with this compound/dTTP) | 4 µL | Varies (see note below) |
| DNA Template (1 µg) | X µL | 50 µg/mL |
| Enzyme Mix | 2 µL | - |
-
Gently mix the components by pipetting up and down.
-
Briefly centrifuge the tube to collect the contents at the bottom.
3. Incubation:
-
Incubate the reaction tube at 15°C for 60 to 90 minutes.
-
For applications sensitive to probe length, such as in situ hybridization, it may be beneficial to take time-course aliquots to determine the optimal incubation time that yields fragments in the 200-500 bp range.
4. Reaction Termination:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.
-
(Optional but recommended) Heat the reaction at 65°C for 10 minutes to inactivate the enzymes completely.
5. (Optional) Probe Purification:
For some applications, removal of unincorporated this compound can reduce background. This can be achieved through:
-
Ethanol precipitation.
-
Spin column purification (e.g., Sephadex G-50 or commercially available PCR purification kits).
6. Analysis and Storage:
-
The size of the labeled DNA fragments can be analyzed by running a small aliquot on an agarose gel alongside a DNA ladder.
-
The biotin-labeled DNA probe can be used directly in hybridization experiments or stored at -20°C for future use.
Signaling Pathway/Mechanism of Action
The following diagram illustrates the enzymatic mechanism of nick translation for DNA labeling.
Caption: Mechanism of DNA labeling by nick translation.
References
Application Notes and Protocols for 3'-End Labeling of Oligonucleotides with Biotin-11-dUTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the enzymatic 3'-end labeling of oligonucleotides with biotin-11-dUTP using Terminal deoxynucleotidyl Transferase (TdT). This method is a robust and efficient way to generate biotinylated probes for a wide range of molecular biology applications.
Introduction
The 3'-end labeling of oligonucleotides with biotin provides a versatile tool for the detection, purification, and study of nucleic acids and their interactions. Biotin, a small vitamin, forms a highly specific and strong non-covalent bond with streptavidin and avidin, allowing for sensitive detection and efficient capture. The enzymatic addition of this compound to the 3'-hydroxyl terminus of a single-stranded DNA oligonucleotide is catalyzed by Terminal deoxynucleotidyl Transferase (TdT). This template-independent DNA polymerase sequentially adds deoxynucleotides to the 3'-end of a DNA molecule. The resulting 3'-biotinylated oligonucleotides are valuable reagents in various assays, including electrophoretic mobility shift assays (EMSA), Northern and Southern blotting, in situ hybridization, and affinity purification of DNA-binding proteins.[1][][3] The localization of the biotin moiety at the 3'-end minimizes interference with hybridization or protein binding events involving the core oligonucleotide sequence.[1][3]
Principle of the Reaction
Terminal deoxynucleotidyl Transferase (TdT) catalyzes the incorporation of this compound at the 3'-hydroxyl end of an oligonucleotide. The reaction is template-independent and, in the presence of CoCl₂, can efficiently label single-stranded DNA. Typically, TdT adds one to three biotinylated nucleotides to the 3'-end of the oligonucleotide.
References
Application Notes: Biotin-11-dUTP in Random Primed DNA Labeling
Application Notes and Protocols for the Detection of Biotinylated Probes with Streptavidin-HRP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with an extremely high affinity (Kd = 10⁻¹⁵ M).[1][2][3] This robust and specific binding has been harnessed in a multitude of biotechnological applications, including ELISA, Western blotting, immunohistochemistry, and in situ hybridization.[1][4] Streptavidin, a 53-60 kDa tetrameric protein isolated from Streptomyces avidinii, can bind up to four molecules of biotin (Vitamin H).
When conjugated to Horseradish Peroxidase (HRP), streptavidin becomes a powerful tool for detecting any molecule that has been labeled with biotin (a process known as biotinylation). HRP is an enzyme that catalyzes the oxidation of a substrate in the presence of hydrogen peroxide, producing a detectable signal, which can be colorimetric, chemiluminescent, or fluorescent. This system offers significant signal amplification because one HRP molecule can process many substrate molecules, leading to high sensitivity.
Compared to its predecessor, avidin, streptavidin is non-glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific background binding in many applications. These characteristics make Streptavidin-HRP conjugates a preferred choice for assays requiring high specificity and low background.
Principle of Detection
The detection method is a multi-step process that leverages the high-affinity streptavidin-biotin bond for signal amplification.
-
Binding: A biotinylated probe (e.g., an antibody, nucleic acid) specifically binds to its target molecule, which may be immobilized on a surface like a microplate well, a membrane, or a tissue section.
-
Conjugate Incubation: The Streptavidin-HRP conjugate is introduced. The streptavidin portion of the conjugate binds tightly and specifically to the biotin moiety on the probe.
-
Enzymatic Reaction: A substrate solution containing a chromogenic, chemiluminescent, or fluorescent compound and hydrogen peroxide is added.
-
Signal Generation: The HRP enzyme catalyzes the conversion of the substrate into a colored, light-emitting, or fluorescent product, which can be quantified. The intensity of the signal is directly proportional to the amount of biotinylated probe bound to the target.
Caption: Principle of Streptavidin-HRP detection.
General Experimental Workflow
The specific steps for using Streptavidin-HRP can vary by application, but a general workflow is followed. Critical steps include blocking to prevent non-specific binding and thorough washing to remove unbound reagents and reduce background noise.
Caption: General workflow for Streptavidin-HRP assays.
Quantitative Data Summary
Successful detection depends on the optimal concentration of reagents. The following tables provide general guidelines. These concentrations should be optimized for each specific assay.
Table 1: Recommended Starting Dilutions for Reagents
| Application | Biotinylated Antibody | Streptavidin-HRP | Reference |
|---|---|---|---|
| ELISA | 1:500 - 1:1000 | 1:1,000 - 1:200,000 | |
| Western Blot (WB) | 1:1,000 - 1:5,000 | 1:2,000 - 1:40,000 |
| Immunohistochemistry (IHC) | 1:200 - 1:1,000 | 1:1,000 - 1:5,000 | |
Table 2: Typical Incubation Parameters
| Step | Temperature | Duration | Reference |
|---|---|---|---|
| Blocking | Room Temperature (RT) / 37°C | 1 - 2 hours | |
| Primary/Biotinylated Probe Incubation | RT / 4°C | 1 hour - Overnight | |
| Streptavidin-HRP Incubation | RT / 37°C | 30 - 60 minutes |
| Substrate Development | RT (in dark) | 5 - 30 minutes | |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA format for detecting a target antigen.
-
Coating: Coat a 96-well microplate with 1-10 µg/mL of capture antibody or antigen in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Probe Incubation: Add 100 µL of the sample containing the target analyte, followed by incubation. Then, add 100 µL of the appropriately diluted biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step 3-5 times.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature. From this point forward, protect the plate from light.
-
Washing: Repeat the wash step 5 times to ensure removal of all unbound conjugate.
-
Substrate Addition: Add 100 µL of an HRP substrate (e.g., TMB). Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50-100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
Protocol 2: Western Blot (WB)
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (if it is not biotinylated) diluted in Blocking Buffer, typically for 1 hour at RT or overnight at 4°C. If the primary antibody is biotinylated, skip to step 5.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with Wash Buffer (e.g., TBS-T).
-
Biotinylated Secondary Antibody Incubation: Incubate the membrane with a biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Incubate the membrane with diluted Streptavidin-HRP conjugate in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly 3-5 times for 10 minutes each with Wash Buffer. This step is critical to reduce background.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.
-
Imaging: Acquire the image using a chemiluminescence imaging system or X-ray film.
Troubleshooting Guide
High background and weak signals are common issues that can often be resolved with careful optimization.
Table 3: Common Problems and Solutions | Problem | Possible Cause | Suggested Solution | Reference | | :--- | :--- | :--- | :--- | | High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA, casein, non-fat milk). | | | Streptavidin-HRP concentration too high | Optimize the Streptavidin-HRP concentration by performing a titration. | | | Insufficient washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | | | Endogenous peroxidase activity (in IHC/some samples) | Quench endogenous peroxidase activity with a hydrogen peroxide solution before the blocking step. | | Weak or No Signal | Reagent concentration too low | Optimize the concentrations of the biotinylated probe and Streptavidin-HRP. | | | Insufficient incubation time | Increase incubation times for the probe and/or conjugate. | | | Inactive HRP enzyme | Ensure substrate buffers do not contain HRP inhibitors like sodium azide. Use fresh reagents. | | | Poor biotin labeling efficiency | Verify the biotinylation of the probe. Strictly follow labeling instructions. | | Poor Replicates | Pipetting error | Use calibrated pipettes and ensure proper technique. Run samples in duplicate or triplicate. | | | Inconsistent washing | Use an automated plate washer or ensure manual washing is consistent across all wells. | | | Edge effects in microplate | Ensure proper plate sealing during incubations and that all reagents are at room temperature before use. |
References
Application Notes: Fluorescent Detection of Biotin-11-dUTP Labeled DNA
Introduction
The detection of specific DNA sequences is fundamental in molecular biology research and diagnostics. Labeling DNA with biotin-11-dUTP offers a versatile and sensitive non-radioactive method for this purpose. This compound is an analog of deoxythymidine triphosphate (dTTP) that can be enzymatically incorporated into DNA by various DNA polymerases[1][2]. The 11-atom linker arm between the biotin molecule and the uridine base minimizes steric hindrance, allowing for efficient incorporation by enzymes and subsequent detection by avidin or streptavidin, proteins that bind to biotin with exceptionally high affinity and specificity[3][4][5].
The core principle involves a two-step process: first, the enzymatic incorporation of this compound into a DNA probe; second, the detection of this biotinylated probe using a fluorescently labeled streptavidin or avidin conjugate. This system provides significant signal amplification because multiple biotin molecules can be incorporated into a single DNA probe, and each of these can be bound by a streptavidin molecule, which in turn can be conjugated to multiple fluorophores.
Key Applications
-
Fluorescence In Situ Hybridization (FISH): Biotinylated probes are widely used to detect specific DNA or RNA sequences within cells and tissues, allowing for the visualization of chromosome abnormalities, gene mapping, and localization of mRNA.
-
Flow Cytometry: This method is ideal for quantifying apoptotic cells (via TUNEL assay) or analyzing cell cycle progression by detecting incorporated biotinylated nucleotides.
-
Fluorescence Microscopy: Used for visualizing the subcellular localization of specific DNA sequences or tracking the fate of exogenous DNA introduced into cells.
-
Southern and Northern Blotting: A non-radioactive alternative for detecting specific DNA or RNA sequences on a membrane, using streptavidin conjugated to fluorophores or enzymes that produce a fluorescent or chemiluminescent signal.
-
Microarrays: Biotinylated DNA is used to probe microarrays for gene expression analysis and genotyping.
Advantages of the Biotin-Streptavidin System
-
High Sensitivity: The strong bond between biotin and streptavidin ensures stable and robust detection, capable of identifying low-abundance targets.
-
Signal Amplification: The ability to use multi-layered detection schemes (e.g., using a biotinylated anti-avidin antibody) can significantly enhance the fluorescent signal.
-
Versatility: A wide range of streptavidin conjugates with different fluorophores are commercially available, offering flexibility in experimental design and multiplexing.
-
Low Background: Streptavidin exhibits negligible binding to non-biotinylated molecules, resulting in very low non-specific background staining.
Quantitative Data: Fluorophore-Streptavidin Conjugates
The choice of fluorophore is critical and depends on the specific application and the available instrumentation (e.g., laser lines and filter sets of the microscope or flow cytometer).
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Common Applications |
| Fluorescein (FITC) | ~494 | ~521 | Moderate | Microscopy, Flow Cytometry |
| Alexa Fluor 488 | ~495 | ~519 | High | Microscopy, Flow Cytometry |
| DyLight 488 | ~493 | ~518 | High | Microscopy, Multiplex Imaging |
| Cy3 | ~550 | ~570 | High | Microscopy, Far-Red Imaging |
| Texas Red | ~595 | ~615 | Moderate | Microscopy |
| R-Phycoerythrin (R-PE) | ~496, 546, 565 | ~578 | Very High | Flow Cytometry, Microarrays |
| Allophycocyanin (APC) | ~650 | ~660 | Very High | Flow Cytometry, Microarrays |
| StarBright Blue 700 | ~470 | ~700 | High | Flow Cytometry |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key processes in the fluorescent detection of this compound labeled DNA.
References
Application of Biotin-11-dUTP in Southern Blotting: A Non-Radioactive Approach
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the use of biotin-11-dUTP in Southern blotting. This non-radioactive method offers a safe and effective alternative to traditional isotopic labeling with 32P, providing high sensitivity and ease of use. This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into a DNA probe. The 11-carbon atom spacer arm between the biotin and the dUTP minimizes steric hindrance, allowing for efficient incorporation by DNA polymerases and subsequent detection by avidin or streptavidin conjugates.[1][2][3][4][5]
Principle of Biotin-Based Southern Blotting
The core of this technique lies in the high-affinity interaction between biotin and streptavidin (or avidin). A DNA probe is first labeled by incorporating this compound. This labeled probe is then hybridized to the target DNA that has been transferred to a solid support membrane. The hybridized probe is subsequently detected using an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP) or streptavidin-alkaline phosphatase (AP). The addition of a chemiluminescent or chromogenic substrate results in the emission of light or the formation of a colored precipitate at the site of the target DNA, allowing for its visualization.
Advantages of this compound Labeling
-
Safety: Eliminates the risks associated with handling radioactive isotopes.
-
Stability: Biotinylated probes are more stable and have a longer shelf life compared to their radioactive counterparts.
-
Sensitivity: While 32P-labeled probes have historically been considered more sensitive, modern chemiluminescent detection systems for biotinylated probes can achieve comparable or even superior sensitivity, capable of detecting picogram levels of target DNA.
-
Convenience: The detection process is typically faster than autoradiography, with results often obtained within minutes to a few hours.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the application of this compound in Southern blotting, including a sensitivity comparison with the traditional radioactive method.
Table 1: Sensitivity Comparison of Biotinylated vs. 32P-Labeled Probes
| Feature | This compound with Chemiluminescent Detection | 32P-Labeled Probe with Autoradiography | Reference(s) |
| Detection Limit | 5 pg - 50 ng | 1 pg - 10 pg | |
| Relative Sensitivity | Comparable to 20 times less sensitive | High | |
| Detection Time | 30 minutes - 3 hours | 12 hours - 1 week |
Table 2: Recommended Reagent Concentrations for Southern Blotting with this compound
| Reagent | Recommended Concentration/Dilution | Purpose | Reference(s) |
| Biotinylated DNA Probe | 10 - 100 ng/mL | Hybridization to target DNA | |
| Streptavidin-HRP Conjugate | 1:500 - 1:30,000 dilution (~30 ng/mL) | Binding to biotinylated probe | |
| Blocking Solution | Varies by manufacturer (e.g., 1X KPL Detector Block Solution) | Prevents non-specific binding |
Experimental Workflow
The overall workflow for Southern blotting using a this compound labeled probe is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DNA Probe Labeling with this compound by Random Prime Labeling
This protocol is based on the random prime labeling method where random heptanucleotides prime the synthesis of a new DNA strand incorporating this compound.
-
Prepare the Labeling Reaction Mix:
-
In a microcentrifuge tube, combine the following on ice:
-
Template DNA (25-100 ng): x µL
-
5X Heptanucleotide Mix: 10 µL
-
Nuclease-free water: to a final volume of 40 µL
-
-
-
Denature the DNA: Heat the mixture at 95-100°C for 5 minutes and then immediately place on ice for 5 minutes.
-
Prepare the Labeling Reaction:
-
To the denatured DNA, add:
-
10X Reaction Buffer: 5 µL
-
5X dNTP Mix (containing this compound): 5 µL
-
Klenow Fragment (3´-5´ exo-): 1 µL (5 units)
-
-
-
Incubate: Mix gently and incubate at 37°C for 60 minutes.
-
Stop the Reaction: Add 2 µL of 0.5 M EDTA (pH 8.0) to inactivate the enzyme.
-
Purify the Labeled Probe (Optional): Unincorporated this compound can be removed by ethanol precipitation or spin column chromatography. For most applications, purification is not necessary.
Protocol 2: Southern Blot Hybridization and Chemiluminescent Detection
This protocol outlines the steps for hybridization of the biotinylated probe to the target DNA on a nylon membrane and subsequent detection.
-
Pre-hybridization:
-
Place the membrane in a hybridization tube or bag.
-
Add pre-hybridization buffer (e.g., North2South Hybridization Buffer) at a volume of at least 0.1 mL per cm² of the membrane.
-
Incubate with gentle agitation for at least 30 minutes at the appropriate hybridization temperature (e.g., 55°C for DNA:DNA hybrids).
-
-
Hybridization:
-
Denature the biotinylated probe by heating at 95-100°C for 5-10 minutes and then immediately chilling on ice.
-
Add the denatured probe to the pre-hybridization buffer at a final concentration of approximately 30 ng/mL.
-
Incubate overnight (3-18 hours) at the hybridization temperature with gentle agitation.
-
-
Stringency Washes:
-
Wash the membrane twice for 10 minutes each in a low stringency wash buffer (e.g., 0.5X SSPE) at room temperature.
-
Wash the membrane twice for 10 minutes each in a high stringency wash buffer (e.g., 0.5X SSPE) at an elevated temperature (e.g., 50°C).
-
-
Blocking:
-
Wash the membrane in a blocking buffer (e.g., North2South Blocking Buffer) for 15 minutes at room temperature.
-
-
Streptavidin-HRP Conjugate Incubation:
-
Dilute the streptavidin-HRP conjugate in the blocking buffer to a final concentration of approximately 30 ng/mL (a 1:30,000 dilution of a 1 mg/mL stock is a common starting point).
-
Incubate the membrane in the diluted streptavidin-HRP solution for 15-20 minutes at room temperature with gentle agitation.
-
-
Post-conjugate Washes:
-
Wash the membrane four times for 5 minutes each with a wash buffer (e.g., North2South Wash Buffer) at room temperature.
-
-
Substrate Incubation and Detection:
-
Equilibrate the membrane in a substrate equilibration buffer for 5 minutes.
-
Prepare the chemiluminescent substrate working solution according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for 5 minutes.
-
Remove the membrane, drain excess substrate, and wrap in a transparent plastic sheet.
-
Expose the membrane to X-ray film or a chemiluminescence imaging system. Exposure times can range from 30 seconds to 10 minutes.
-
Logical Relationship of Detection
The following diagram illustrates the molecular interactions leading to signal generation in chemiluminescent detection.
References
Application Notes and Protocols for Biotin-11-dUTP in Electrophoretic Mobility Shift Assay (EMSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing biotin-11-dUTP for the non-radioactive electrophoretic mobility shift assay (EMSA), a technique crucial for studying protein-DNA interactions. This method offers a safe and sensitive alternative to traditional radioactive assays.
Introduction to Non-Radioactive EMSA
The electrophoretic mobility shift assay (EMSA) is a widely used technique to detect the interaction between proteins and nucleic acids.[1] The principle lies in the reduced electrophoretic mobility of a protein-nucleic acid complex compared to the free nucleic acid probe when separated on a non-denaturing polyacrylamide or agarose gel. Traditionally, this method has employed hazardous 32P-labeled probes. The use of this compound provides a non-radioactive alternative, where a biotin-labeled nucleic acid probe is detected using a streptavidin-enzyme conjugate that catalyzes a chemiluminescent or colorimetric reaction.[2] This approach offers high sensitivity, comparable to radioactive methods, without the associated safety concerns and disposal issues.[3]
This compound is an analog of deoxythymidine triphosphate (dTTP) that can be enzymatically incorporated into a DNA probe. The 11-atom linker arm between the biotin and the dUTP minimizes steric hindrance, allowing for efficient incorporation by polymerases and subsequent detection by streptavidin.
Experimental Workflow Overview
The workflow for a this compound-based EMSA can be broken down into four main stages: preparation of the biotinylated probe, the protein-DNA binding reaction, electrophoretic separation of the complex, and subsequent detection.
References
Troubleshooting & Optimization
optimizing biotin-11-dUTP concentration for efficient PCR labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing the concentration of biotin-11-dUTP for efficient PCR-based labeling of DNA probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into PCR products?
This compound is a modified deoxyuridine triphosphate. It contains a biotin molecule attached to the C5 position of the uracil base via an 11-atom spacer arm.[1][2][3][4] During the polymerase chain reaction (PCR), DNA polymerases can recognize and incorporate this compound in place of its natural counterpart, deoxythymidine triphosphate (dTTP).[1] This results in a DNA amplicon that is internally labeled with biotin molecules, which can then be used for various downstream detection methods involving streptavidin or avidin conjugates.
Q2: Which DNA polymerases are compatible with this compound incorporation?
Several common DNA polymerases can incorporate this compound. These include Taq DNA Polymerase, Klenow Fragment, and Reverse Transcriptases. However, the efficiency of incorporation can vary. Standard Taq polymerase may incorporate modified nucleotides less efficiently than polymerases specifically engineered for this purpose. It is important to avoid high-fidelity DNA polymerases with proofreading (3'-5' exonuclease) activity, as they may remove the incorporated biotinylated nucleotide.
Q3: How does the linker arm length (e.g., -11, -16, -20) affect the labeling reaction?
The linker arm length represents a trade-off between incorporation efficiency and subsequent detection.
-
Shorter linkers (e.g., biotin-4-dUTP) are generally incorporated more efficiently by DNA polymerases as they cause less steric hindrance.
-
Longer linkers (e.g., this compound, biotin-16-dUTP) provide better spacing between the biotin molecule and the DNA backbone. This improved spacing enhances the accessibility of the biotin for binding to avidin or streptavidin, leading to more efficient detection in downstream applications. The 11-atom linker is considered optimal for a majority of applications, balancing both incorporation and detection.
Q4: Can I completely replace dTTP with this compound in my PCR?
Complete (100%) substitution of dTTP with a biotinylated analog is generally not recommended as it often leads to significant inhibition of the PCR and can result in low or no product formation. This is due to the cumulative effect of reduced incorporation efficiency over many cycles.
Experimental Protocols & Data
Recommended this compound:dTTP Ratios
The optimal ratio of this compound to dTTP is critical for balancing high incorporation rates with robust PCR yield. The ideal ratio should be determined empirically for each specific application and template. However, the following table summarizes common starting points.
| This compound : dTTP Ratio | % this compound of Total (dUTP+dTTP) | Recommended Application | Source(s) |
| 1 : 3 | 25% | General labeling, when high yield is critical | |
| 1 : 2 | 33% | General labeling | |
| 1 : 1 | 50% | Standard recommendation for PCR and Nick Translation | |
| ~1 : 1.85 (350µM : 650µM) | 35% | Probe synthesis for PCR products |
Note: For some analogs like biotin-16-AA-dUTP, a 50% reduction in amplicon yield was observed at approximately 75% substitution, indicating that higher ratios can significantly compromise PCR efficiency.
General Protocol for PCR Labeling with this compound
This protocol provides a starting point for a standard 50 µL PCR reaction. Optimization of component concentrations and cycling conditions may be necessary.
-
Prepare a Modified dNTP Mix:
-
To achieve a 1:1 ratio (this compound:dTTP) in a final dNTP concentration of 200 µM each, prepare a stock mix containing:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dGTP
-
100 µM dTTP
-
100 µM this compound
-
-
Adjust ratios as needed based on your optimization experiments.
-
-
Set up the PCR Reaction:
-
Assemble the following components on ice:
Component Volume (µL) Final Concentration 10X PCR Buffer 5 1X Modified dNTP Mix (as prepared above) 5 200 µM each dNTP (total) Forward Primer (10 µM) 1 0.2 µM Reverse Primer (10 µM) 1 0.2 µM DNA Template (10-100 ng) 1-5 0.2-2 ng/µL Taq DNA Polymerase (5 U/µL) 0.5 2.5 Units | Nuclease-Free Water | Up to 50 | - |
-
Note: MgCl₂ concentration may need optimization (typically 1.5 - 2.5 mM).
-
-
Perform Thermal Cycling:
-
Use standard PCR cycling conditions, adjusting the annealing temperature based on your primers and the extension time based on the amplicon length (a general rule is 1 min/kb for Taq polymerase).
-
Initial Denaturation: 95°C for 2-5 min
-
25-35 Cycles:
-
95°C for 30 sec (Denaturation)
-
55-65°C for 30 sec (Annealing)
-
72°C for 1 min/kb (Extension)
-
-
Final Extension: 72°C for 5-10 min
-
-
-
Analyze the Labeled Product:
-
Run 5-10 µL of the PCR product on a 1-2% agarose gel alongside an unlabeled control PCR product.
-
Successful incorporation of biotin often results in a slight mobility shift, with the labeled product running higher (slower) than the unlabeled control. The absence of a product may indicate PCR inhibition.
-
Visual Workflows and Guides
Caption: General workflow for PCR-based DNA labeling using this compound.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during biotin labeling experiments.
Problem: Low or No PCR Product
If you observe a weak band or no band on your agarose gel, the issue may be related to general PCR failure or inhibition by the modified nucleotide.
Caption: Troubleshooting flowchart for low or no PCR product yield.
Problem: Strong PCR Product, but Poor Downstream Signal (Inefficient Labeling)
If your PCR yield is high but you get a weak signal in your downstream application (e.g., on a blot), the labeling efficiency may be low.
References
Technical Support Center: Troubleshooting Biotin-Based Detection Systems
Welcome to our technical support center for biotin-based detection systems. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding weak or no signal in biotin-based assays such as ELISA and Western Blotting.
General Issues
Q1: Why am I getting a weak or no signal in my biotin-based assay?
A weak or no signal can stem from various factors throughout your experimental workflow. Common causes include problems with reagent preparation, incubation times, antibody concentrations, or issues with the biotin-streptavidin interaction itself. It's crucial to systematically evaluate each step of your protocol to identify the source of the problem.[1][2]
Q2: Could there be an issue with my biotinylated antibody or protein?
Yes, improper biotinylation can lead to a weak signal. This could be due to an incomplete biotinylation reaction or denaturation of the protein during the process, which can hinder its ability to bind to streptavidin.[3] It is also important to ensure that the biotinylated antibody is used at an optimal concentration, which may require titration.
Q3: How does the choice between avidin and streptavidin affect my signal?
While both avidin and streptavidin bind to biotin with high affinity, streptavidin is often preferred for many applications. Avidin is a glycoprotein with a high isoelectric point (pI), which can lead to higher non-specific binding and background. Streptavidin is not glycosylated and has a more neutral pI, resulting in less non-specific binding.
ELISA (Enzyme-Linked Immunosorbent Assay)
Q4: My ELISA standard curve is poor, and the overall signal is weak. What should I check first?
For a poor standard curve and weak signal in a sandwich ELISA, several factors could be at play. Start by verifying the preparation of your standard stock solution and subsequent dilutions. Ensure all reagents are thoroughly mixed and that you are using calibrated pipettes. Also, check the expiration dates of your reagents. Extending the incubation time for antibody binding or using a different plate might also improve the results.
Q5: I'm not seeing any signal in my negative control, but my samples also have a very weak signal in my biotin-streptavidin ELISA. What could be the cause?
A weak signal in your samples with a clean negative control often points to issues with the target protein concentration, antibody concentrations, or incubation conditions. Consider the following:
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Insufficient Analyte: The concentration of your target protein in the sample may be too low. Try concentrating your samples or using a larger sample volume.
-
Suboptimal Antibody Concentrations: The concentrations of your primary antibody and/or HRP-streptavidin may be too low. You may need to increase their concentrations.
-
Inadequate Incubation: Incubation times might be too short. Consider incubating your samples overnight at 4°C or for a longer duration at room temperature, following the manufacturer's guidelines.
Western Blotting
Q6: I'm getting a very faint or no band on my Western Blot using a biotin-based detection system. What are the likely causes?
Weak or absent bands on a Western Blot can be due to several factors:
-
Inefficient Protein Transfer: Ensure that your protein transfer from the gel to the membrane was successful. You can check this using a reversible stain like Ponceau S.
-
Low Antibody Concentration: The concentration of your primary or biotinylated secondary antibody may be too low. Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).
-
Inactive HRP or Substrate: The horseradish peroxidase (HRP) enzyme on the streptavidin conjugate may have lost activity, or the chemiluminescent substrate may be expired or improperly prepared. Use fresh reagents and ensure the substrate is prepared correctly.
-
Insufficient Exposure: The exposure time for detecting the chemiluminescent signal might be too short. Try multiple exposure times to find the optimal duration.
Q7: Can the blocking buffer affect my signal in a biotin-based Western Blot?
Yes, the choice of blocking buffer is critical. If you are using an avidin-biotin system, avoid using milk as a blocking agent because it contains endogenous biotin, which can lead to high background and potentially interfere with signal detection. A blocking buffer containing Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) is a better alternative.
Troubleshooting Guides
Guide 1: General Weak Signal Troubleshooting Workflow
This guide provides a systematic approach to diagnosing the cause of a weak signal in any biotin-based detection assay.
Caption: A step-by-step workflow for troubleshooting weak signals.
Guide 2: ELISA Specific Troubleshooting
This guide focuses on common issues encountered in biotin-based ELISA experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Insufficient coating of capture antibody | Increase coating concentration or extend incubation time. |
| Low concentration of detection antibody or streptavidin-HRP | Optimize the concentrations by performing a titration experiment. | |
| Inadequate incubation times for antibodies or streptavidin-HRP | Increase incubation times as recommended by the protocol. | |
| Substrate solution is old or inactive | Use fresh substrate solution. | |
| Insufficient sample antigen | Concentrate the sample or use a larger volume. | |
| High Background | Non-specific binding of antibodies | Increase the number of washing steps and ensure adequate washing. Try a different blocking buffer. |
| Cross-reactivity between capture and detection antibodies | Ensure the antibody pair is specific and does not cross-react. | |
| High concentration of detection antibody or streptavidin-HRP | Reduce the concentrations of these reagents. |
Guide 3: Western Blot Specific Troubleshooting
This guide addresses common issues in biotin-based Western Blotting.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Bands | Inefficient protein transfer | Confirm transfer with Ponceau S staining. For high MW proteins, consider adding SDS to the transfer buffer. |
| Low primary or secondary antibody concentration | Increase antibody concentration or incubate overnight at 4°C. | |
| Inactive HRP enzyme or substrate | Use fresh substrate and ensure HRP conjugate is stored correctly. | |
| Short exposure time | Increase the film exposure time. | |
| Presence of sodium azide in HRP-conjugate buffer | Sodium azide inhibits HRP; ensure your buffers are azide-free. | |
| High Background | Blocking agent contains biotin (e.g., milk) | Use 5% BSA in TBST as the blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High concentration of secondary antibody | Decrease the concentration of the biotinylated secondary antibody. |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration using Dot Blot
This protocol helps determine the optimal concentration of your primary or biotinylated antibody.
Materials:
-
Nitrocellulose or PVDF membrane
-
Your protein of interest (positive control)
-
Primary antibody or biotinylated antibody
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (e.g., TBST)
Procedure:
-
Spot serial dilutions of your purified protein onto a small piece of membrane. Let it air dry.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with different dilutions of your primary or biotinylated antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
If using an unlabeled primary antibody, incubate with a biotinylated secondary antibody, then wash.
-
Incubate the membrane with streptavidin-HRP (at a recommended dilution) for 30 minutes at room temperature.
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
Prepare and add the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot to determine the antibody dilution that gives the best signal-to-noise ratio.
Protocol 2: Checking HRP and Substrate Activity
This simple protocol verifies the activity of your streptavidin-HRP and chemiluminescent substrate.
Materials:
-
Streptavidin-HRP
-
Chemiluminescent substrate (Reagent A and B)
-
Microcentrifuge tube
Procedure:
-
In a microcentrifuge tube, mix the two components of the chemiluminescent substrate as per the manufacturer's protocol.
-
Add a small amount (e.g., 1 µL) of your streptavidin-HRP conjugate to the substrate mixture.
-
In a dark room, observe if a blue light is emitted. A strong and sustained light emission indicates that both the HRP and the substrate are active. A weak or rapidly fading signal may indicate compromised reagents.
Signaling Pathways & Workflows
Biotin-Streptavidin Detection Principle in a Sandwich ELISA
The following diagram illustrates the fundamental principle of signal generation in a biotin-streptavidin based sandwich ELISA.
Caption: Workflow of a biotin-based sandwich ELISA.
Troubleshooting Logic for Weak ELISA Signal
This diagram outlines a logical progression for troubleshooting a weak signal in an ELISA experiment.
Caption: Logical steps for ELISA troubleshooting.
References
improving incorporation efficiency of biotin-11-dUTP by DNA polymerase
Welcome to the technical support center for improving the incorporation efficiency of Biotin-11-dUTP by DNA polymerase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into DNA?
This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA as a substitute for its natural counterpart, dTTP.[1][2][3] This process is facilitated by various DNA polymerases during techniques such as PCR, nick translation, random priming, and 3'-end labeling.[4][5] The incorporated biotin moiety can then be detected using streptavidin conjugates for various downstream applications. The "11" in its name refers to the 11-atom linker arm that separates the biotin molecule from the dUTP, which is considered optimal for most applications, balancing incorporation efficiency and subsequent detection.
Q2: Which DNA polymerases can incorporate this compound?
A variety of DNA polymerases can incorporate this compound, including:
-
Taq DNA Polymerase
-
Klenow Fragment
-
Reverse Transcriptases
-
phi29 DNA Polymerase
-
DNA Polymerase I
-
Family B polymerases (e.g., VentR exo–) have shown superior performance in some cases, even allowing for complete substitution of natural dNTPs with biotinylated analogs.
It's important to note that high-fidelity DNA polymerases with proofreading activity, such as Phusion, may remove the incorporated biotinylated nucleotides, so they are generally not recommended for this purpose.
Q3: What is the recommended ratio of this compound to dTTP?
The optimal ratio of this compound to dTTP can vary depending on the specific application and the desired labeling density. A common starting point for PCR and nick translation is a 1:1 or 1:2 ratio (e.g., 50% this compound / 50% dTTP). However, for optimal product yield and high incorporation rates, it is highly recommended to empirically determine the ideal ratio for your specific experimental conditions. Some studies suggest that the molar ratio of dUTP to labeled dUTP can range from 3:1 to 1:1. Complete substitution of dTTP with this compound can sometimes lead to PCR inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Incorporation of this compound | Suboptimal this compound:dTTP Ratio: An incorrect ratio can hinder polymerase activity. | Optimize the ratio of this compound to dTTP. Start with a 1:2 ratio and titrate to find the optimal concentration for your enzyme and template. |
| Inappropriate DNA Polymerase: Some high-fidelity polymerases have proofreading activity that can remove the modified nucleotide. | Use a DNA polymerase known to efficiently incorporate modified nucleotides, such as Taq polymerase or Klenow fragment. Avoid high-fidelity proofreading polymerases. | |
| Poor Quality of Template DNA: Contaminants in the DNA template can inhibit the polymerase reaction. | Purify the template DNA to remove inhibitors like phenol, EDTA, or excess salts. | |
| Incorrect Reaction Conditions: Suboptimal annealing temperature, extension time, or MgCl2 concentration can affect PCR efficiency. | Optimize PCR parameters. This may include adjusting the annealing temperature, increasing the extension time (a general recommendation is 2 min/kbp), and titrating the MgCl2 concentration. | |
| Degraded this compound: Repeated freeze-thaw cycles can lead to degradation. | Aliquot this compound into smaller volumes upon arrival to avoid multiple freeze-thaw cycles. Store at -20°C. | |
| Reduced PCR Product Yield | High Concentration of this compound: Complete or very high substitution of dTTP with the biotinylated analog can inhibit some polymerases. | Decrease the percentage of this compound in the dNTP mix. A titration experiment is recommended to find the balance between labeling efficiency and yield. |
| Linker Arm Interference: The bulky biotin molecule and its linker can cause steric hindrance for the polymerase. | While this compound is generally optimal, consider trying a biotinylated dUTP with a different linker length if problems persist. Shorter linkers may improve incorporation but reduce detection efficiency. | |
| High Background in Downstream Applications | Unincorporated this compound: Free biotinylated nucleotides can lead to non-specific signals. | Purify the biotinylated DNA probe to remove unincorporated this compound using methods like ethanol precipitation or spin columns. |
| Probe Concentration is Too High: Using an excessive amount of labeled probe can increase background. | Titrate the concentration of the biotinylated probe used in your hybridization experiments. | |
| No Visible Band Shift on Agarose Gel | Insufficient Labeling Density: A low level of incorporation may not result in a noticeable size shift. | Increase the ratio of this compound to dTTP. You can also add streptavidin to a small aliquot of the labeled probe before running the gel; a significant shift upon streptavidin binding confirms biotinylation. |
| Gel Resolution: Standard agarose gels may not be able to resolve the small size difference. | Use a high-resolution agarose gel (e.g., 0.9%) to better visualize the size difference between labeled and unlabeled DNA. |
Experimental Protocols
Protocol: PCR-based Biotin Labeling of a DNA Probe
This protocol provides a general guideline for incorporating this compound into a DNA probe during a PCR reaction.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each dATP, dCTP, dGTP) | 1 µL | 200 µM each |
| dTTP (10 mM) | 0.5 µL | 100 µM |
| This compound (1 mM) | 5 µL | 100 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10-100 ng) | 1-5 µL | As needed |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL | - |
Note: The ratio of dTTP to this compound in this example is 1:1. This should be optimized for your specific experiment.
2. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
*The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
3. Post-PCR Purification:
To remove unincorporated this compound and primers, purify the PCR product using a PCR purification kit or by ethanol precipitation.
Visualizations
Experimental Workflow: this compound Incorporation via PCR
References
effect of linker arm length on biotin-dUTP incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of biotin-dUTP in enzymatic labeling of DNA. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low or No Biotin Incorporation
A common issue encountered is the inefficient incorporation of biotin-dUTP into the DNA probe. This can be due to several factors related to the linker arm, the labeling reaction conditions, or the DNA template itself.
Key Considerations for Linker Arm Length
The length of the linker arm connecting the biotin molecule to the dUTP is a critical factor that presents a trade-off between enzymatic incorporation efficiency and subsequent detection with streptavidin-based systems.
-
Shorter Linker Arms (e.g., Biotin-4-dUTP): These are generally better substrates for DNA polymerases, leading to more efficient incorporation into the DNA strand.[1][2]
-
Longer Linker Arms (e.g., Biotin-11-dUTP, Biotin-16-dUTP): While potentially being incorporated less efficiently by some polymerases, longer linkers provide better accessibility for streptavidin binding, which can lead to enhanced detection signals.[1][3][4]
The choice of linker arm length often depends on the specific application and the balance required between labeling efficiency and detection sensitivity. For many applications, a linker of 11 atoms is considered optimal.
Summary of Linker Arm Effects
| Linker Arm Length | Incorporation Efficiency by DNA Polymerase | Streptavidin Binding/Detection | General Recommendation |
| Short (e.g., 4 atoms) | Higher | Lower | Recommended when high-density labeling is critical and detection is optimized. |
| Medium (e.g., 11 atoms) | Moderate | Good | Often considered a good balance for a majority of applications. |
| Long (e.g., 16-20 atoms) | Lower | Higher | Ideal for applications where signal amplification is crucial and lower incorporation can be tolerated. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No or low PCR product | Incorrect ratio of biotin-dUTP to dTTP: Complete substitution of dTTP with biotin-dUTP can inhibit PCR. | Optimize the ratio of biotin-dUTP to dTTP. A common starting point is a 1:3 or 1:2 ratio of biotin-dUTP to dTTP. For some protocols, a ratio of 35% Biotin-16-dUTP to 65% dTTP is suggested. |
| Suboptimal PCR conditions: Annealing temperature, extension time, or MgCl₂ concentration may not be optimal for the modified nucleotide. | Re-optimize PCR conditions. Start with conditions optimized for unmodified dNTPs and adjust as needed. An annealing temperature 5°C below the primer Tm and an extension time of 1-2 min/kbp are good starting points. | |
| Poor quality template DNA: Contaminants or DNA damage can inhibit polymerase activity. | Purify the DNA template. Assess DNA quality and integrity by gel electrophoresis and spectrophotometry. | |
| Inappropriate DNA polymerase: Not all DNA polymerases are equally efficient at incorporating modified nucleotides. | Use a DNA polymerase known to be robust for incorporating modified nucleotides. High-fidelity polymerases may exhibit lower efficiency or even remove the biotinylated nucleotide. | |
| Weak signal in downstream applications (e.g., Southern blot, FISH) | Inefficient biotin incorporation: See above. | Troubleshoot the labeling reaction as described above. |
| Steric hindrance due to short linker arm: The biotin may not be accessible for streptavidin binding. | Consider using a biotin-dUTP with a longer linker arm (e.g., 11, 16, or 20 atoms) to improve detection. | |
| Insufficient probe concentration: The amount of labeled probe used in the hybridization may be too low. | Quantify the labeled probe and increase the amount used in the assay. | |
| Smearing of bands on an agarose gel | Too much template DNA: High template concentration can lead to non-specific amplification. | Reduce the amount of template DNA in the PCR reaction. |
| Suboptimal PCR cycling conditions: Incorrect annealing temperature or extension time can result in non-specific products. | Optimize the annealing temperature and extension time. |
Experimental Protocols
Protocol 1: PCR-Based DNA Labeling with Biotin-dUTP
This protocol is a general guideline for incorporating biotin-dUTP into a DNA fragment during PCR.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
10X PCR Buffer
-
dNTP mix (without dTTP)
-
dTTP
-
Biotin-dUTP (e.g., this compound or Biotin-16-dUTP)
-
Taq DNA Polymerase
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/Biotin-dUTP Mix: Prepare a nucleotide mix with the desired ratio of biotin-dUTP to dTTP. A common starting ratio is 1:3 (e.g., 50 µM Biotin-dUTP and 150 µM dTTP). The final concentration of dATP, dCTP, and dGTP should typically be 200 µM each.
-
Set up the PCR Reaction: On ice, combine the following components in a PCR tube:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/Biotin-dUTP Mix | Variable | 200 µM each dNTP |
| Forward Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µL | 0.2-0.5 µM |
| DNA Template (10-100 ng/µL) | 1 µL | 10-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL |
-
Perform PCR Amplification: Use a thermal cycler with the following general parameters, adjusting as necessary for your specific primers and template:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the Product: Run a small aliquot of the PCR product on an agarose gel to verify the size and yield of the labeled DNA. Biotinylated DNA may run slightly slower than its unlabeled counterpart.
-
Purify the Labeled Probe: Use a PCR purification kit to remove unincorporated biotin-dUTP and other reaction components.
Protocol 2: Nick Translation-Based DNA Labeling with Biotin-dUTP
This method is suitable for labeling larger DNA fragments, such as plasmids or BACs.
Materials:
-
DNA Template (1 µg)
-
10X Nick Translation Buffer
-
dNTP mix (without dTTP)
-
dTTP
-
Biotin-dUTP (e.g., Biotin-16-dUTP)
-
DNase I
-
DNA Polymerase I
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
Prepare a dNTP/Biotin-dUTP Mix: Prepare a nucleotide mix. For nick translation, a common recommendation is a dNTP mix containing 0.35 mM Biotin-16-dUTP and 0.65 mM dTTP, with dATP, dCTP, and dGTP at 1 mM each.
-
Set up the Nick Translation Reaction: Combine the following components on ice:
| Component | Volume (for 50 µL reaction) |
| DNA Template (1 µg) | X µL |
| 10X Nick Translation Buffer | 5 µL |
| dNTP/Biotin-dUTP Mix | 5 µL |
| DNase I (diluted) | Y µL |
| DNA Polymerase I (10 U/µL) | 1 µL |
| Nuclease-free water | to 50 µL |
-
Incubate: Incubate the reaction at 15°C for 1-2 hours.
-
Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Analyze the Labeled DNA: Run an aliquot on an agarose gel to check the size of the labeled fragments. The desired size range is typically 200-500 bp.
-
Purify the Labeled Probe: Remove unincorporated nucleotides using spin columns or ethanol precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the main difference in performance between short and long linker arms on biotin-dUTP?
A1: Shorter linker arms are generally incorporated more efficiently by DNA polymerases, resulting in a higher labeling density. However, longer linker arms provide better spacing between the biotin and the DNA backbone, which can improve the efficiency of streptavidin binding and subsequent detection. The choice depends on the specific requirements of your experiment.
Q2: Can I completely replace dTTP with biotin-dUTP in my PCR?
A2: It is generally not recommended to completely replace dTTP with biotin-dUTP. Complete substitution can lead to significant inhibition of the PCR and result in low or no product yield. It is crucial to optimize the ratio of biotin-dUTP to dTTP for your specific assay.
Q3: My biotinylated PCR product runs at a slightly higher molecular weight on an agarose gel than the unlabeled control. Is this normal?
A3: Yes, this is normal. The incorporation of biotin-dUTP adds mass to the DNA fragment, which can cause it to migrate more slowly through the agarose gel, appearing as a slightly larger band.
Q4: Which DNA polymerase should I use for biotin-dUTP incorporation?
A4: Standard Taq DNA polymerase is commonly used and is generally effective. However, some polymerases may have higher fidelity and proofreading activity that can be less permissive to incorporating or may even remove the modified nucleotide. It is advisable to use a polymerase that is known to be compatible with modified nucleotide incorporation.
Q5: How can I check if my DNA has been successfully biotinylated?
A5: You can perform a dot blot as a quick check. Spot a small amount of your purified labeled DNA onto a nylon or nitrocellulose membrane, and also spot an unlabeled control. After crosslinking the DNA to the membrane, you can detect the biotin signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Visualizations
Caption: Workflow for PCR-based biotin-dUTP labeling.
Caption: Troubleshooting logic for biotin-dUTP labeling.
References
Technical Support Center: Optimizing Biotin-Streptavidin Assays
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of streptavidin in biotin-based assays. High background and false positives stemming from non-specific interactions are common hurdles that can compromise data integrity. This guide offers structured solutions, detailed experimental protocols, and visual aids to identify and resolve these issues effectively.
Troubleshooting Guide: Reducing Non--specific Binding
High background noise in streptavidin-biotin assays can obscure true signals and lead to inaccurate results. The following section addresses common causes of non-specific binding and provides systematic troubleshooting strategies.
Problem: High background signal across the entire blot, plate, or slide.
This is often indicative of widespread non-specific binding of the streptavidin conjugate.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Agent: The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, their effectiveness can vary. Consider testing casein-based blockers, which are often more effective at preventing non-specific binding in biotin-streptavidin systems.[1][2] 2. Increase Blocker Concentration: If using BSA or non-fat dry milk, try increasing the concentration (e.g., from 3% to 5% w/v). 3. Extend Blocking Time and Temperature: Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C with gentle agitation. |
| Suboptimal Antibody/Streptavidin Concentration | 1. Titrate Streptavidin Conjugate: The concentration of the streptavidin-HRP or other conjugate may be too high. Perform a titration to determine the optimal concentration that provides a strong signal with minimal background.[3] 2. Titrate Primary/Secondary Antibodies: In sandwich assays, excessive concentrations of primary or secondary antibodies can also contribute to background. Titrate each antibody to find the optimal dilution. |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5 washes) after antibody and streptavidin incubations. 2. Increase Wash Duration and Volume: Extend the duration of each wash step to 5-10 minutes with gentle agitation and ensure the volume is sufficient to completely cover the membrane or fill the wells. 3. Add Detergent to Wash Buffer: Include a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) in your wash buffer to help reduce hydrophobic interactions. |
| Endogenous Biotin | 1. Pre-clear Lysates: Tissues and cell lysates can contain endogenously biotinylated proteins that bind to streptavidin, causing high background. Pre-clearing the lysate with streptavidin-agarose beads before the assay can effectively remove these interfering proteins. 2. Use an Endogenous Biotin Blocking Kit: Commercially available kits can be used to block endogenous biotin in tissue sections for immunohistochemistry. |
| Membrane Drying | 1. Prevent Membrane from Drying: During Western blotting, ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
Problem: Appearance of distinct, non-specific bands in a Western blot.
This issue suggests that the streptavidin conjugate or an antibody is binding to specific, unintended proteins in your sample.
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity of Antibodies | 1. Run a Secondary Antibody Control: To check for non-specific binding of the secondary antibody, incubate a blot with only the secondary antibody (omit the primary antibody). If bands appear, the secondary antibody is cross-reacting with proteins in the lysate. 2. Use Pre-adsorbed Secondary Antibodies: Pre-adsorbed secondary antibodies have been passed through a column containing serum proteins from other species to remove cross-reactive antibodies. |
| Sample Degradation | 1. Use Fresh Lysates: Prepare fresh cell or tissue lysates for each experiment and keep them on ice. 2. Include Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation. |
| Contamination of Reagents | 1. Use Fresh Buffers: Prepare fresh blocking and wash buffers for each experiment. Bacterial growth in old buffers can be a source of non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent for streptavidin-biotin assays?
There is no single "best" blocking agent, as the optimal choice depends on the specific assay and sample type. However, for streptavidin-based systems, here's a general comparison:
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Non-fat dry milk: A cost-effective and often effective blocker. However, it should be avoided when using phospho-specific antibodies (due to the presence of phosphoprotein casein) and in biotin-streptavidin detection systems, as milk contains endogenous biotin.
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Bovine Serum Albumin (BSA): A good general-purpose blocker. It is a single purified protein, making it a better choice for applications with phospho-specific antibodies.
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Casein: The primary protein in milk, available in a purified form. It is often a very effective blocker and can provide a better signal-to-noise ratio in some ELISA applications.
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Commercial/Proprietary Blockers: Many companies offer specialized blocking buffers that are protein-free or contain a mixture of blocking agents designed to minimize background in various applications.
It is always recommended to empirically test a few different blocking agents to determine the best one for your specific experiment.
Q2: How can I be sure that the high background is due to non-specific binding of streptavidin and not my primary or secondary antibody?
To dissect the source of the background, you should run a series of control experiments:
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Streptavidin-only control: Omit both the primary and biotinylated secondary antibody and incubate with only the streptavidin conjugate. This will reveal the level of non-specific binding of the streptavidin itself.
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Secondary antibody-only control: Omit the primary antibody and incubate with the biotinylated secondary antibody followed by the streptavidin conjugate. This will show if the secondary antibody is binding non-specifically.
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No-antigen control: In an ELISA or similar assay, run a well with no antigen but all subsequent reagents. This will indicate the overall background of the assay system.
Q3: Can the type of membrane used in a Western blot affect non-specific binding?
Yes. Polyvinylidene fluoride (PVDF) membranes have a higher protein binding capacity than nitrocellulose and can sometimes lead to higher background. If you are experiencing high background with a PVDF membrane, switching to a nitrocellulose membrane might be beneficial.
Q4: What are some alternatives to streptavidin to reduce non-specific binding?
While streptavidin has lower non-specific binding than its predecessor, avidin, due to the lack of glycosylation and a more neutral isoelectric point, alternatives exist. NeutrAvidin is a deglycosylated form of avidin with a neutral isoelectric point, which can further reduce non-specific binding in some applications.
Quantitative Data Summary
The following table provides a qualitative and semi-quantitative comparison of common blocking agents for reducing background in immunoassays. The "Relative Background Reduction" is a generalized representation based on literature and common laboratory experience, where a higher number of "+" indicates more effective background reduction.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Background Reduction |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive, readily available, effective for many applications. | Contains endogenous biotin and phosphoproteins, which can interfere with certain assays. | +++ |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, good for phospho-specific antibody applications. | More expensive than milk, can have lot-to-lot variability. | ++ |
| Casein | 1-3% (w/v) | Highly effective at blocking, can provide a better signal-to-noise ratio. | Can mask some epitopes. | ++++ |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian-derived antibodies. | Can be less effective than milk or casein for some applications. | ++ |
| Commercial Blockers | Varies | Optimized formulations, often protein-free, good consistency. | More expensive. | ++++ |
Key Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding of Streptavidin
This protocol allows you to directly measure the non-specific binding of a streptavidin conjugate to a microplate surface blocked with different agents.
Materials:
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96-well microplate
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Various blocking buffers to be tested (e.g., 5% non-fat dry milk in TBST, 3% BSA in TBST, 1% Casein in TBST)
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Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
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Streptavidin-HRP conjugate
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TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
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Microplate reader
Procedure:
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Coat Wells: Add 100 µL of each blocking buffer to be tested to a set of wells (e.g., 3-4 wells per blocker). Also, include a set of wells with only wash buffer as a negative control.
-
Block: Incubate the plate for 2 hours at room temperature or overnight at 4°C.
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Wash: Aspirate the blocking buffer and wash the wells 3 times with 200 µL of wash buffer per well.
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Add Streptavidin-HRP: Dilute the streptavidin-HRP conjugate to its working concentration in the corresponding blocking buffer (or wash buffer for the negative control wells). Add 100 µL of the diluted conjugate to each well.
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Incubate: Incubate for 1 hour at room temperature with gentle shaking.
-
Wash: Aspirate the streptavidin-HRP solution and wash the wells 5 times with 200 µL of wash buffer per well.
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Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
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Analyze: Compare the absorbance values for the different blocking buffers. A lower absorbance indicates less non-specific binding of the streptavidin-HRP and thus a more effective blocking agent.
Protocol 2: Pre-clearing of Cell Lysates with Streptavidin-Agarose
This protocol is designed to remove endogenously biotinylated proteins and other streptavidin-binding molecules from cell lysates prior to immunoprecipitation or pull-down assays.
Materials:
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Cell lysate
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Streptavidin-agarose beads
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Microcentrifuge tubes
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End-over-end rotator
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Ice
Procedure:
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Prepare Beads: Resuspend the streptavidin-agarose beads in their storage buffer. For each 1 mg of total protein in your lysate, you will need approximately 20-30 µL of a 50% bead slurry.
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Wash Beads: Transfer the required volume of bead slurry to a new microcentrifuge tube. Add 500 µL of lysis buffer (without protease inhibitors, if they will be added to the lysate later) and centrifuge at 500-1000 x g for 1 minute at 4°C. Discard the supernatant. Repeat the wash step twice.
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Incubate Lysate with Beads: Add your cell lysate to the washed streptavidin-agarose beads.
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Rotate: Incubate the lysate-bead mixture on an end-over-end rotator for 1-2 hours at 4°C.
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Pellet Beads: Centrifuge the tubes at 10,000-14,000 x g for 10 minutes at 4°C to pellet the beads and the non-specifically bound proteins.
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Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Be careful not to disturb the bead pellet.
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Proceed with Assay: The pre-cleared lysate is now ready for your immunoprecipitation or pull-down experiment.
Visualizations
Caption: Causes of non-specific binding in biotin-streptavidin assays.
Caption: Troubleshooting workflow for high background in biotin-streptavidin assays.
Caption: Signaling pathway of a typical biotin-streptavidin detection system.
References
Troubleshooting the TUNEL Assay with Biotin-11-dUTP: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay with biotin-11-dUTP to detect apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TUNEL assay using this compound?
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[1] The enzyme Terminal deoxynucleotidyl transferase (TdT) recognizes and adds labeled deoxynucleotides, in this case, this compound, to the 3'-hydroxyl (3'-OH) ends of fragmented DNA in a template-independent manner.[2][3] The incorporated biotin is then detected using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like DAB (3,3'-diaminobenzidine) to produce a dark brown precipitate in apoptotic cells.[2][4] This allows for the visualization of apoptotic cells under a light microscope.
Q2: What are the critical positive and negative controls for this assay?
Proper controls are essential for interpreting TUNEL assay results.
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Positive Control: To generate a positive control, a sample is treated with DNase I to artificially induce DNA breaks in all cells. This ensures that the assay reagents and procedure are working correctly, and all nuclei in this sample should stain positive.
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Negative Control: A negative control is prepared by performing the entire protocol but omitting the TdT enzyme from the labeling reaction mix. This sample should show no signal and helps to identify any non-specific binding of the streptavidin-HRP or background staining.
Troubleshooting Common Issues
This section addresses common problems encountered during the TUNEL assay with this compound.
Issue 1: Weak or No Signal
Question: My positive control and experimental samples show very weak or no staining. What could be the cause?
Possible Causes and Solutions:
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Insufficient Permeabilization: The TdT enzyme and this compound may not be able to access the nuclear DNA.
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Solution: Optimize the concentration of the permeabilization agent (e.g., Proteinase K) and the incubation time. Be aware that over-digestion can also lead to tissue sections falling off the slide.
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Over-fixation: Excessive cross-linking of proteins by the fixative (e.g., paraformaldehyde) can block the 3'-OH ends of the fragmented DNA.
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Solution: Reduce the fixation time or use a lower concentration of the fixative. Antigen retrieval methods, such as heating in citrate buffer, may also help unmask the DNA ends.
-
-
Inactive TdT Enzyme or Degraded Reagents: The enzyme may have lost its activity due to improper storage, or other reagents may have degraded.
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Solution: Ensure all kit components are stored at the correct temperatures and have not expired. Using a new kit or fresh reagents can help resolve this issue.
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-
Incorrect Reagent Preparation: The TUNEL reaction mixture must be prepared freshly.
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Solution: Follow the manufacturer's instructions carefully when preparing the TUNEL reaction mix.
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Issue 2: High Background Staining
Question: I am observing non-specific staining across the entire tissue section, obscuring the specific signal. How can I reduce this high background?
Possible Causes and Solutions:
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Endogenous Peroxidase Activity: Tissues may contain endogenous peroxidases that react with the HRP substrate, leading to false positive signals.
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Solution: Quench endogenous peroxidase activity by incubating the samples in 3% hydrogen peroxide in methanol before the labeling step.
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-
Over-active TdT Enzyme: An excessively high concentration of TdT can lead to non-specific labeling.
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Solution: Reduce the concentration of the TdT enzyme in the reaction mixture.
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Excessive DNA Damage from Sample Preparation: Harsh sample preparation can artificially create DNA breaks.
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Solution: Handle samples gently during preparation and processing.
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Mycoplasma Contamination: Mycoplasma in cell cultures can cause DNA damage and lead to false positive signals.
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Solution: Regularly test cell lines for mycoplasma contamination.
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Quantitative Data Summary
Optimization of the TUNEL assay often requires adjusting reagent concentrations and incubation times. The following tables provide a summary of commonly used parameters. Note that these values may need to be optimized for your specific cell or tissue type.
Table 1: Reagent Concentrations for Key Steps
| Reagent | Concentration | Purpose | Source(s) |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation | |
| Proteinase K | 10-20 µg/mL | Permeabilization | |
| DNase I (for positive control) | 1 µg/mL | DNA Fragmentation | |
| Hydrogen Peroxide (H₂O₂) | 3% in Methanol | Quench Endogenous Peroxidase |
Table 2: Incubation Times and Temperatures
| Step | Incubation Time | Temperature | Source(s) |
| Fixation (4% PFA) | 15-30 minutes | Room Temperature | |
| Permeabilization (Proteinase K) | 15-30 minutes | Room Temperature | |
| DNase I Treatment (Positive Control) | 15-30 minutes | Not specified | |
| TdT Labeling Reaction | 60 minutes | 37°C | |
| Endogenous Peroxidase Quenching | 10 minutes | 15-25°C |
Experimental Protocol: TUNEL Assay with this compound
This is a generalized protocol and may require optimization.
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Sample Preparation and Fixation:
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For adherent cells, wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
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For tissue sections, deparaffinize and rehydrate through an ethanol gradient.
-
-
Permeabilization:
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Wash the samples with PBS.
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Incubate with Proteinase K (10-20 µg/mL) for 15-30 minutes at room temperature to permeabilize the cells/tissues.
-
-
Endogenous Peroxidase Quenching (for HRP-based detection):
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Incubate samples in 3% H₂O₂ in methanol for 10 minutes at room temperature.
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Wash with PBS.
-
-
Equilibration:
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(Optional) Incubate the sample with Equilibration Buffer for 10 minutes.
-
-
TdT Labeling Reaction:
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Prepare the TUNEL Reaction Mixture containing TdT, this compound, and reaction buffer.
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Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.
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For the negative control, use a labeling solution without the TdT enzyme.
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-
Detection:
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Wash the samples with PBS.
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Incubate with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
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Wash with PBS.
-
-
Visualization:
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Add the DAB substrate and incubate until a brown color develops.
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Wash with distilled water to stop the reaction.
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-
Counterstaining and Mounting:
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Counterstain with a suitable nuclear stain like hematoxylin or methyl green if desired.
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Dehydrate and mount the slides.
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-
Analysis:
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Observe under a light microscope. Apoptotic nuclei will be stained dark brown.
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Visualizations
TUNEL Assay Experimental Workflow
Caption: A flowchart illustrating the key steps of the TUNEL assay with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common TUNEL assay issues.
References
Technical Support Center: Biotin-11-dUTP Labeling of Long DNA Fragments
Welcome to the technical support center for biotin-11-dUTP labeling of long DNA fragments. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in labeling long DNA fragments (>10 kb) with this compound?
Labeling long DNA fragments with this compound presents several challenges:
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Reduced Incorporation Efficiency: DNA polymerases may incorporate the bulky this compound less efficiently than unmodified dTTP, leading to lower overall labeling. This effect can be more pronounced on longer templates.
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Steric Hindrance: The large biotin molecule can cause steric hindrance, potentially affecting the processivity of the DNA polymerase and leading to incomplete synthesis or premature termination.[] This can also interfere with downstream applications by hindering the approach of enzymes or binding proteins to the DNA.[]
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Non-Uniform Labeling: Achieving even distribution of biotin labels across a long DNA fragment can be difficult, resulting in regions with high and low label density.
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DNA Damage: Nicking or damaging the long DNA template during the labeling process (e.g., excessive DNase I treatment in nick translation) can lead to fragmented probes.
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Low Yield of Labeled Product: Inefficient incorporation and potential DNA damage can result in a low overall yield of full-length, biotinylated DNA.[2][3]
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Difficulty in Purification: Separating long, labeled DNA from unincorporated this compound and enzymes can be challenging.
Q2: Which enzymatic method is best for labeling long DNA fragments with this compound?
The optimal method depends on the specific application and the nature of the DNA fragment. Here's a comparison of common methods:
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Nick Translation: This method uses DNase I to create nicks in the DNA backbone, followed by DNA Polymerase I which incorporates this compound as it repairs the nicks.[4] It can be effective for long DNA but requires careful optimization of DNase I concentration to avoid excessive fragmentation.
-
Random Priming: This technique uses random hexamer primers to initiate DNA synthesis at multiple points along a denatured DNA template. The Klenow fragment of DNA polymerase I is often used to incorporate this compound. This method can yield highly labeled probes but may result in products smaller than the original template.
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Polymerase Chain Reaction (PCR): PCR can be used to amplify and label a specific long DNA fragment by including this compound in the dNTP mix. However, the efficiency of amplifying very long fragments can be limited, and high concentrations of this compound can inhibit the reaction.
Q3: How does the linker arm length of biotinylated dUTP affect labeling efficiency?
The linker arm length is a critical factor. This compound has an 11-atom linker.
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Shorter linkers (e.g., biotin-4-dUTP): Generally lead to more efficient incorporation by DNA polymerases as they cause less steric hindrance.
-
Longer linkers (e.g., this compound, biotin-16-dUTP): While potentially incorporated less efficiently, the longer spacer can improve the accessibility of the biotin moiety for binding to avidin or streptavidin, which can be crucial for downstream detection and purification steps.
For many applications, the 11-atom linker of this compound provides a good compromise between incorporation efficiency and biotin availability.
Q4: Can I completely replace dTTP with this compound in my labeling reaction?
Complete substitution of dTTP with this compound is generally not recommended and can lead to reaction failure, especially in PCR. A partial substitution is usually optimal. The ideal ratio of this compound to dTTP needs to be determined empirically for each specific application and DNA template.
Troubleshooting Guides
Problem 1: Low or No Biotin Incorporation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound:dTTP Ratio | Optimize the ratio of this compound to dTTP. Start with a 1:3 ratio and perform a titration to find the optimal concentration for your system. For nick translation, a ratio that modifies every 20th-25th nucleotide is often effective. |
| Inactive Enzyme | Ensure that the DNA polymerase (e.g., DNA Pol I, Klenow fragment, Taq) is active. Use a fresh batch of enzyme and store it correctly at -20°C. Avoid repeated freeze-thaw cycles. |
| Poor Quality DNA Template | Use high-purity DNA free from contaminants like proteins, RNA, and residual salts from purification, as these can inhibit the polymerase. |
| Incorrect Reaction Conditions | Verify the incubation temperature and time are optimal for the enzyme being used. For nick translation, incubation for up to 20 hours can increase the yield of labeled DNA. For PCR, optimize annealing and extension times. |
| High-Fidelity Polymerase Inhibition | Some high-fidelity DNA polymerases with proofreading activity may remove the incorporated biotinylated nucleotides. Consider using a polymerase without strong proofreading activity, such as Taq polymerase for PCR. |
Problem 2: Low Yield of Labeled DNA Fragment
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| DNA Template Degradation | For nick translation, excessive DNase I concentration can fragment the template. Optimize the DNase I concentration and incubation time. Handle long DNA fragments gently to avoid mechanical shearing. |
| Inhibition of Polymerase by High this compound Concentration | High concentrations of modified nucleotides can inhibit the DNA polymerase. Reduce the concentration of this compound and optimize the ratio with dTTP. |
| Suboptimal PCR Conditions for Long Fragments | For PCR-based labeling, use a polymerase specifically designed for long-range PCR. Optimize MgCl2 concentration and cycling parameters (especially extension time). |
| Inefficient Purification | Long DNA fragments can be difficult to purify without loss. Consider using methods optimized for large DNA, such as spin columns with appropriate size cut-offs or precipitation methods. |
Problem 3: Labeled DNA Probe is Smaller than Expected
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessive Nicking in Nick Translation | Reduce the concentration of DNase I and/or the incubation time. Analyze the size of the labeled probe on an agarose gel before stopping the reaction. |
| Random Priming Method Used | The random priming method inherently produces a population of labeled fragments of varying, and often smaller, sizes than the original template. If a full-length probe is required, consider nick translation or end-labeling methods. |
| Premature Termination of DNA Synthesis | High incorporation of bulky this compound may cause the polymerase to dissociate from the template. Try a lower this compound:dTTP ratio or a more processive DNA polymerase. |
Quantitative Data Summary
Table 1: Effect of Biotinylated dNTP Substitution on PCR Amplicon Yield
| Percent Substitution of Biotin-16-AA-dUTP for dTTP | Approximate Reduction in Amplicon Yield |
| ~75% | 50% |
| 89% | Amplicon formation still possible, but yield is significantly reduced. |
| 100% | Complete inhibition of product formation. |
Data synthesized from studies on biotin-16-aminoallyl-dUTP, which has a longer linker than this compound but provides a general trend.
Table 2: Comparison of Biotinylated Pyrimidine Analogs in PCR
| Biotinylated Nucleotide | Maximum Substitution Allowing Amplicon Formation |
| Biotin-16-AA-dUTP | ~89% |
| Biotin-16-AA-dCTP | ~97% |
This highlights that different biotinylated nucleotides can have varying impacts on PCR efficiency.
Experimental Protocols
Protocol 1: Biotin Labeling of Long DNA via Nick Translation
This protocol is a generalized procedure and may require optimization.
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Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
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Long DNA fragment (1-2 µg)
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10X Nick Translation Buffer
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dNTP mix (containing dATP, dCTP, dGTP, and an optimized ratio of dTTP and this compound)
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DNase I/DNA Polymerase I enzyme mix
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Nuclease-free water to the final volume.
-
-
Incubation: Mix gently and incubate at 15°C. The incubation time will depend on the desired probe size and labeling density. A typical starting point is 1-2 hours. For longer fragments, this can be extended.
-
Monitoring (Optional): To check the size of the labeled fragments, an aliquot can be taken during the incubation, the reaction stopped with EDTA, and run on an agarose gel.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Purification: Purify the biotinylated DNA from unincorporated nucleotides using a suitable method such as spin column chromatography or ethanol precipitation.
Protocol 2: Biotin Labeling of Long DNA via Random Priming
This protocol is a generalized procedure and may require optimization.
-
Denaturation: In a sterile microcentrifuge tube, combine 25-500 ng of the long DNA fragment with random hexamer primers in a reaction buffer. Heat at 95-100°C for 5-10 minutes to denature the DNA, then immediately place on ice.
-
Labeling Reaction: Add the following to the denatured DNA:
-
dNTP mix (containing dATP, dCTP, dGTP, and an optimized ratio of dTTP and this compound)
-
Klenow fragment of DNA Polymerase I
-
-
Incubation: Mix gently and incubate at 37°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA.
-
Purification: Purify the labeled probe as described in the nick translation protocol.
Visualizations
Caption: Workflow for labeling long DNA with this compound via nick translation.
Caption: Troubleshooting logic for low biotinylation of long DNA fragments.
References
Validation & Comparative
Choosing the Right Tool for DNA Probe Labeling: A Comparative Guide to Biotin-11-dUTP and Biotin-16-dUTP
For researchers, scientists, and drug development professionals engaged in nucleic acid detection assays, the selection of appropriate labeling reagents is paramount for achieving sensitive and reliable results. Biotin-labeled deoxyuridine triphosphates (dUTPs) are widely utilized for the non-radioactive labeling of DNA probes in techniques such as in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). The choice between different biotin-dUTP analogs, particularly those with varying linker arm lengths like biotin-11-dUTP and biotin-16-dUTP, can significantly impact experimental outcomes. This guide provides an objective comparison of these two commonly used reagents, supported by established biochemical principles and experimental considerations.
The Critical Role of the Linker Arm
Biotin-dUTP molecules consist of a deoxyuridine triphosphate linked to a biotin molecule via a spacer or "linker" arm. This linker is crucial as it positions the biotin moiety away from the DNA backbone, thereby reducing steric hindrance and allowing for efficient recognition and binding by avidin or streptavidin conjugates, which are typically coupled to enzymes or fluorophores for signal detection. The length of this linker arm is a key determinant of the reagent's performance, influencing both its incorporation into the DNA probe and the subsequent detection of the biotin tag.
Performance Comparison: A Balancing Act
While direct quantitative comparative studies focusing solely on this compound versus biotin-16-dUTP are not extensively available in peer-reviewed literature, a well-established principle governs the performance of biotinylated nucleotides with different linker lengths. This principle involves a trade-off between the efficiency of enzymatic incorporation and the efficiency of biotin detection.
Shorter Linker Arms (e.g., this compound):
-
Higher Incorporation Efficiency: DNA polymerases, the enzymes responsible for incorporating nucleotides during probe labeling, can be sensitive to modifications on the nucleotide. A shorter linker arm, as found in this compound, presents a smaller modification, which is generally better tolerated by DNA polymerases. This can lead to a higher rate of incorporation and a more densely labeled probe.[1][2]
Longer Linker Arms (e.g., Biotin-16-dUTP):
-
Improved Biotin Detection: A longer linker arm extends the biotin molecule further from the DNA helix, making it more accessible to the binding pocket of bulky streptavidin-conjugates.[1] This enhanced accessibility can lead to more stable and efficient binding, potentially resulting in a stronger and more robust signal during detection.
The following table summarizes the qualitative performance comparison based on these established principles.
| Performance Metric | This compound | Biotin-16-dUTP | Rationale |
| Enzymatic Incorporation Efficiency | Higher | Lower | The smaller size of the linker arm in this compound is less likely to cause steric hindrance for DNA polymerase activity.[1] |
| Signal Intensity | Potentially Lower | Potentially Higher | The longer linker arm of biotin-16-dUTP provides better accessibility for streptavidin binding, which can lead to enhanced signal amplification.[1] |
| Signal-to-Noise Ratio | Application Dependent | Application Dependent | The optimal signal-to-noise ratio will depend on the specific experimental conditions, including the efficiency of probe labeling, hybridization, and detection steps. |
It is important to note that for many standard applications, this compound is considered to provide an optimal balance between incorporation efficiency and signal detection. However, for applications requiring the highest possible sensitivity, the potentially stronger signal from biotin-16-dUTP might be advantageous, provided that sufficient probe labeling can be achieved.
Experimental Considerations and Protocols
The choice between this compound and biotin-16-dUTP may also depend on the specific labeling method and downstream application. Common enzymatic labeling methods include nick translation, random priming, and PCR.
Nick Translation Labeling of DNA Probes
Nick translation is a widely used method for generating biotinylated DNA probes. The following is a generalized protocol that can be adapted for comparing the performance of this compound and biotin-16-dUTP.
Experimental Protocol: Nick Translation
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice. For a direct comparison, ensure all components are from the same batches.
| Component | Volume (for 1 µg DNA) | Final Concentration |
| 10x Nick Translation Buffer | 5 µL | 1x |
| dNTP mix (dATP, dCTP, dGTP, 0.1 mM dTTP) | 5 µL | 0.05 mM each dATP, dCTP, dGTP; 0.01 mM dTTP |
| This compound or Biotin-16-dUTP (1 mM) | 1 µL | 0.02 mM |
| DNA Template (1 µg/µL) | 1 µL | 1 µg |
| DNase I (diluted) | X µL | Varies (optimize for desired probe size) |
| DNA Polymerase I | 1.5 µL | 15 units |
| Nuclease-free Water | to 50 µL | - |
-
Incubation: Gently mix the components and incubate the reaction at 15°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Probe Purification: Purify the labeled probe from unincorporated nucleotides using a spin column or ethanol precipitation.
-
Probe Size Verification: Run a small aliquot of the labeled probe on a 1-2% agarose gel to confirm that the probe size is within the desired range (typically 200-500 bp for FISH).
Fluorescence in situ Hybridization (FISH)
The following is a representative protocol for FISH using biotinylated probes. To compare this compound and biotin-16-dUTP, probes labeled with each should be used in parallel experiments on identical samples.
Experimental Protocol: Fluorescence in situ Hybridization (FISH)
-
Slide Preparation: Prepare chromosome spreads on microscope slides and treat with RNase A and pepsin to remove RNA and proteins.
-
Denaturation: Denature the chromosomal DNA on the slides in 70% formamide/2x SSC at 70°C for 2 minutes, followed by dehydration in an ethanol series.
-
Hybridization: Apply the hybridization mixture containing the biotin-labeled probe (labeled with either this compound or biotin-16-dUTP) to the denatured slide. Cover with a coverslip and incubate in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe. Typical wash steps include washes in 50% formamide/2x SSC at 45°C, followed by washes in 0.1x SSC at 45°C.
-
Detection:
-
Block the slides with a blocking solution (e.g., 3% BSA in 4x SSC).
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC) in blocking solution.
-
Wash to remove unbound streptavidin.
-
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the slides with an antifade mounting medium.
-
Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. For a quantitative comparison, measure the signal intensity and background fluorescence in multiple cells for each probe type.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the molecular structures and the experimental workflow for DNA probe labeling and detection.
Conclusion and Recommendations
The selection between this compound and biotin-16-dUTP for DNA probe labeling requires a careful consideration of the experimental goals.
-
For routine applications where a balance of good incorporation and reliable detection is needed, This compound is often the preferred choice due to its generally higher incorporation efficiency by DNA polymerases.
-
For experiments demanding the highest sensitivity, where maximizing the signal is critical, biotin-16-dUTP may offer an advantage due to its longer linker arm facilitating more efficient binding of streptavidin conjugates.
Ultimately, the optimal choice may be application-specific. It is recommended that researchers perform a pilot experiment to directly compare the performance of both reagents under their specific experimental conditions to determine which provides the best signal-to-noise ratio for their assay. This empirical approach will ensure the selection of the most suitable reagent for generating high-quality and reliable data.
References
A Head-to-Head Comparison: Biotin-11-dUTP vs. Digoxigenin-dUTP for In Situ Hybridization
In the realm of molecular biology, the visualization of specific nucleic acid sequences within the cellular context is paramount. In situ hybridization (ISH) stands as a cornerstone technique, and the choice of probe labeling is a critical determinant of experimental success. For decades, biotin and digoxigenin have been the two most prominent non-radioactive labeling haptens. This guide provides a comprehensive comparison of biotin-11-dUTP and digoxigenin-dUTP for ISH, offering researchers, scientists, and drug development professionals a detailed analysis to inform their experimental design.
Performance at a Glance: A Quantitative Comparison
The selection between biotin and digoxigenin often hinges on the specific application, tissue type, and desired sensitivity. While both are capable of high performance, there are key distinctions to consider.
| Feature | This compound | Digoxigenin-dUTP | Key Findings & Citations |
| Relative Sensitivity | High | High to Very High | In some studies, digoxigenin-labeled probes have demonstrated 2- to 10-fold greater sensitivity in dot blot hybridization and 4-fold greater sensitivity in ISH for detecting Human Papillomavirus (HPV) DNA.[1][2] However, with multi-step detection protocols, the sensitivity of both labels can be comparable.[3][4][5] |
| Signal-to-Noise Ratio | Good to Excellent | Excellent | The digoxigenin system is reported to produce less non-specific background staining compared to biotin-labeled probes. This is a significant advantage, particularly in tissues with high endogenous biotin levels. |
| Endogenous Interference | Potential for high background | Minimal to none | Endogenous biotin, present in tissues like the liver, kidney, and adipose tissue, can lead to high background staining with biotin-based detection systems. Digoxigenin, a steroid isolated from the digitalis plant, is not naturally present in mammalian tissues, thus avoiding this issue. |
| Detection System | Streptavidin/Avidin-based | Antibody-based (anti-digoxigenin) | Both systems typically employ enzymatic detection (e.g., Alkaline Phosphatase, Horseradish Peroxidase) conjugated to the respective binding protein. |
| Discernible Signals | High | High | In a study on HPV detection, the most sensitive detection systems for both labels allowed for a median of seven to eight discernible viral signals per cell. |
Delving into the Detection Mechanisms
The distinct detection pathways for biotin and digoxigenin are central to their performance characteristics.
This compound Detection Pathway
Biotin-labeled probes are detected through the remarkably strong and specific interaction between biotin and streptavidin (or avidin), a protein with four biotin-binding sites. This high-affinity bond forms the basis for subsequent signal amplification.
Biotin-ISH Detection Workflow
Digoxigenin-dUTP Detection Pathway
Digoxigenin-labeled probes are recognized by highly specific anti-digoxigenin antibodies. These antibodies can be directly conjugated to a reporter enzyme or detected by a secondary enzyme-linked antibody, allowing for robust signal generation.
Digoxigenin-ISH Detection Workflow
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for ISH using this compound and digoxigenin-dUTP. It is crucial to optimize these protocols for your specific probe, tissue type, and target.
General In Situ Hybridization Workflow
The overall workflow for both labeling methods shares fundamental steps.
General ISH Experimental Workflow
Key Experimental Steps and Considerations
1. Probe Labeling:
-
This compound/Digoxigenin-dUTP Incorporation: Probes are typically labeled via nick translation, random priming, or PCR, incorporating the modified dUTP.
2. Tissue Preparation and Pretreatment:
-
Fixation: Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used.
-
Deparaffinization and Rehydration: Sections are treated with xylene and a graded ethanol series.
-
Permeabilization: Treatment with a detergent (e.g., Triton X-100) and/or a protease (e.g., Proteinase K) is essential to allow probe penetration.
3. Hybridization:
-
Hybridization Buffer: Typically contains formamide to lower the melting temperature of the nucleic acid duplexes.
-
Denaturation: Both the probe and the target nucleic acids in the tissue are denatured at a high temperature.
-
Hybridization: The probe is applied to the tissue section and incubated overnight at a specific temperature to allow for annealing.
4. Post-Hybridization Washes:
-
Stringency: A series of washes with decreasing salt concentrations (e.g., SSC buffer) and increasing temperatures are performed to remove non-specifically bound probe.
5. Immunodetection:
-
Blocking: Critical to prevent non-specific binding of detection reagents. Common blocking agents include normal serum or bovine serum albumin (BSA). For biotin-based detection, an avidin-biotin blocking step may be necessary to quench endogenous biotin.
-
Biotin Detection:
-
Incubate with streptavidin-enzyme conjugate (e.g., Streptavidin-AP or Streptavidin-HRP).
-
-
Digoxigenin Detection:
-
Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., Anti-DIG-AP or Anti-DIG-HRP).
-
-
Washes: Thorough washing between each step is crucial to reduce background.
6. Signal Development:
-
Chromogenic Substrate: Incubate with a substrate that is converted into a colored precipitate by the enzyme. Common examples include NBT/BCIP for Alkaline Phosphatase (producing a blue/purple precipitate) and DAB for Horseradish Peroxidase (producing a brown precipitate).
7. Counterstaining and Mounting:
-
Counterstain: A nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin) is often used to provide morphological context.
-
Dehydration and Mounting: Sections are dehydrated through a graded ethanol series and xylene before being coverslipped with a permanent mounting medium.
Conclusion: Making the Right Choice
Both this compound and digoxigenin-dUTP are powerful tools for in situ hybridization. The choice between them should be guided by the specific requirements of the experiment.
-
Choose Digoxigenin-dUTP when:
-
Working with tissues known to have high levels of endogenous biotin.
-
The highest possible signal-to-noise ratio is critical.
-
Maximizing sensitivity is the primary goal, as some studies indicate a sensitivity advantage.
-
-
Choose this compound when:
-
Working with tissues with low endogenous biotin.
-
Established and well-optimized protocols using biotin are already in place in the laboratory.
-
Cost is a significant consideration, as biotin-based reagents can sometimes be more economical.
-
Ultimately, empirical testing and optimization are key to achieving the best results with either labeling system. By carefully considering the factors outlined in this guide, researchers can select the most appropriate hapten for their ISH experiments and confidently visualize the intricate molecular landscapes within their samples.
References
- 1. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitivity Showdown: Biotin-Based vs. Fluorescent Dye-Based Probes in Molecular Detection
For researchers, scientists, and drug development professionals, the choice of detection methodology is critical for achieving the desired sensitivity and specificity in a variety of applications, from protein analysis to in situ hybridization. This guide provides an objective comparison of two stalwart techniques: biotin-based amplification systems and direct fluorescent dye-based labeling. We will delve into their underlying principles, present supporting experimental data, and provide detailed protocols for key applications to inform your selection process.
At the heart of molecular detection lies the ability to visualize a target of interest with high fidelity. Both biotin-based and fluorescent dye-based probes offer powerful means to achieve this, yet they operate on fundamentally different principles that influence their performance characteristics. Biotin-based methods rely on the remarkably strong and specific interaction between biotin and streptavidin (or avidin), which is leveraged to create an amplification cascade, ultimately leading to a detectable signal. In contrast, fluorescent dye-based probes involve the direct or indirect attachment of fluorophores to a detection molecule, with the signal generated by the emission of light upon excitation.
Quantitative Performance: A Head-to-Head Comparison
The sensitivity of a detection method is often the deciding factor in experimental design, particularly when dealing with low-abundance targets. Below, we summarize the comparative sensitivity of biotin-based and fluorescent dye-based probes across common laboratory techniques.
| Application | Biotin-Based Probe Sensitivity | Fluorescent Dye-Based Probe Sensitivity | Key Considerations |
| Western Blotting | High to Very High (femtogram to picogram range). A three-step biotin-streptavidin protocol can be up to 30-fold more sensitive than a two-step fluorescent protocol.[1] | Moderate to High (picogram range). Infrared fluorescent detection offers greater sensitivity than traditional ECL detection.[2] | Biotin-based systems can be prone to higher background if endogenous biotin is present. Fluorescent methods offer a wider linear dynamic range for quantification.[2] |
| Immunohistochemistry (IHC) | Very High. Methods like the Avidin-Biotin Complex (ABC) can greatly amplify the signal compared to fluorescent methods.[3] Tyramide Signal Amplification (TSA) can increase detection sensitivity by up to 100-fold over conventional methods.[4] | High. Indirect immunofluorescence provides signal amplification over direct methods. | Endogenous biotin in tissues like the liver and kidney can cause high background with biotin-based systems. Fluorescent methods are more prone to photobleaching but are ideal for multiplexing. |
| In Situ Hybridization (ISH) | High. The use of streptavidin and biotinylated alkaline phosphatase can provide strong signals. | Moderate to High. The choice of fluorophore and the number of labels per probe are critical for sensitivity. | Biotin-based systems can have lower sensitivity compared to radiolabeled probes but offer a non-radioactive alternative. Fluorescent methods allow for the simultaneous detection of multiple targets. |
Delving into the Mechanisms: Signaling Pathways and Workflows
To better understand the strengths and limitations of each approach, it is essential to visualize their respective workflows.
Biotin-Based Detection: The Power of Amplification
Biotin-based detection methods capitalize on the high-affinity interaction between biotin and streptavidin. This allows for the creation of multi-layered complexes that significantly amplify the initial signal.
Caption: Biotin-based signal amplification workflow.
Fluorescent Dye-Based Detection: Direct and Indirect Approaches
Fluorescent detection methods offer a more direct route to signal generation, with the choice between direct and indirect labeling influencing both the simplicity of the protocol and the level of signal amplification.
Caption: Direct vs. Indirect fluorescent detection workflows.
Experimental Protocols: A Practical Guide
The following are generalized protocols for common applications. It is crucial to optimize these protocols for your specific antibodies, tissues, and experimental conditions.
Labeled Streptavidin-Biotin (LSAB) Method for Immunohistochemistry
This protocol outlines the key steps for performing IHC using the LSAB method for signal amplification.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Incubate sections with a blocking serum (from the same species as the secondary antibody) for 20-30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Streptavidin-HRP Incubation: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Chromogen Development: Add the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount.
Fluorescent Western Blotting Protocol
This protocol provides a general workflow for performing a fluorescent Western blot.
-
Protein Extraction and Quantification: Lyse cells or tissues to extract proteins and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing steps as in step 5 to remove unbound secondary antibody.
-
Imaging: Scan the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
Tyramide Signal Amplification (TSA) for Enhanced Immunofluorescence
TSA is a powerful technique to boost the signal in immunofluorescence, particularly for low-abundance targets.
-
Immunostaining: Perform the initial steps of immunofluorescence, including fixation, permeabilization, blocking, and incubation with the primary antibody.
-
HRP-Conjugated Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
-
Tyramide-Fluorophore Reagent: Incubate with the tyramide-fluorophore reagent in the presence of hydrogen peroxide. The HRP enzyme catalyzes the deposition of the fluorescent tyramide molecules onto the tissue in the immediate vicinity of the target.
-
Washing: Wash thoroughly to remove unbound tyramide reagent.
-
Imaging: Mount and visualize the amplified fluorescent signal using a fluorescence microscope.
Conclusion: Selecting the Optimal Probe for Your Research Needs
The choice between biotin-based and fluorescent dye-based probes is not a one-size-fits-all decision. For applications demanding the utmost sensitivity, particularly for detecting low-abundance targets, the amplification power of biotin-based systems, especially those incorporating TSA, is unparalleled. However, this sensitivity can come at the cost of higher background, particularly in tissues with high endogenous biotin levels.
Fluorescent dye-based probes, while sometimes less sensitive in a direct comparison, offer the significant advantages of a wider linear dynamic range for more accurate quantification and the ease of multiplexing for the simultaneous detection of multiple targets. The development of brighter and more photostable fluorophores continues to enhance their sensitivity and utility.
Ultimately, the optimal choice depends on the specific experimental goals, the nature of the target, the sample type, and the available instrumentation. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate probing strategy to achieve robust and reliable results.
References
- 1. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison: Enzymatic vs. Chemical Methods for Biotinylating DNA
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of DNA is a critical step in a multitude of applications, from affinity purification to the detection of specific nucleic acid sequences. The choice between enzymatic and chemical biotinylation methods can significantly impact the outcome of an experiment. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Biotin, a small vitamin, forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin, making it an ideal tag for labeling and isolating biomolecules. The covalent attachment of biotin to DNA can be achieved through two primary strategies: enzymatic methods, which utilize enzymes to incorporate biotinylated nucleotides, and chemical methods, which involve the direct chemical modification of the DNA molecule.
At a Glance: Key Differences Between Enzymatic and Chemical Biotinylation
| Feature | Enzymatic Methods | Chemical Methods |
| Specificity | High, often site-specific | Can be non-specific or targeted to specific functional groups |
| Efficiency | Variable, dependent on enzyme and substrate | Can be very high (>95%) with optimized conditions |
| DNA Integrity | Generally mild reaction conditions, preserving DNA integrity | Can involve harsher conditions that may damage DNA |
| Versatility | Dependent on enzyme substrate specificity | Broader range of modification sites and chemistries |
| Control over Labeling | Precise control over the number and location of labels | Can be more difficult to control the degree of labeling |
| Common Applications | PCR product labeling, 3'-end labeling, nick translation | 5'- or 3'-end labeling of synthetic oligonucleotides, photobiotinylation |
In-Depth Analysis of Biotinylation Methods
Enzymatic Biotinylation: Precision and Control
Enzymatic methods offer a high degree of specificity, as they leverage the natural activity of DNA-modifying enzymes to incorporate biotinylated nucleotides. This approach is particularly advantageous when precise control over the location and number of biotin labels is crucial.
1. Polymerase Chain Reaction (PCR)-Based Biotinylation:
This is one of the most common enzymatic methods, where biotin is incorporated into the DNA during the amplification process. This can be achieved in two ways:
-
Using 5'-Biotinylated Primers: A biotin molecule is chemically pre-attached to the 5'-end of one or both PCR primers. During PCR, these primers are incorporated into the amplicons, resulting in DNA fragments with a biotin label at one or both 5'-ends. This method is straightforward and ensures that each PCR product contains at least one biotin molecule.[1] The use of a 5'-biotinylated primer generally does not significantly affect PCR efficiency, allowing for standard reaction conditions to be used.[1]
-
Incorporation of Biotinylated dNTPs: Biotin is attached to a deoxynucleotide triphosphate (e.g., biotin-dUTP). During PCR, DNA polymerase incorporates these modified nucleotides into the newly synthesized DNA strand. The efficiency of incorporation can be lower than that of natural dNTPs and is dependent on the specific polymerase used.[2][3] For instance, regular Taq DNA polymerase incorporates biotinylated dUTP less efficiently than unmodified dUTP.[2] Complete substitution of a natural dNTP with its biotinylated counterpart often leads to the inhibition of the PCR reaction. Therefore, a mixture of biotinylated and regular dNTPs is typically used. The ratio of biotinylated to non-biotinylated dNTPs can be varied to control the density of biotin labels.
2. 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT):
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that adds nucleotides to the 3'-hydroxyl terminus of a DNA molecule. By providing biotinylated dNTPs (e.g., biotin-11-dUTP) as a substrate, TdT can efficiently add one or more biotin labels to the 3'-end of single-stranded or double-stranded DNA. This method is particularly useful for labeling oligonucleotides and DNA fragments for applications like electrophoretic mobility shift assays (EMSAs). The efficiency of this method allows for the incorporation of 1-3 biotinylated ribonucleotides onto the 3' end of DNA strands.
3. Nick Translation and Random Priming:
These methods are used to internally label DNA probes.
-
Nick Translation: DNase I introduces nicks in the DNA backbone, creating 3'-hydroxyl ends. DNA Polymerase I then removes nucleotides from the 5' side of the nick while simultaneously adding new nucleotides, including biotinylated dNTPs, at the 3' side. This results in the incorporation of biotin labels throughout the DNA molecule.
-
Random Priming: The DNA is denatured, and random hexamer primers are annealed. The Klenow fragment of DNA polymerase I then extends these primers, incorporating biotinylated dNTPs to generate a population of biotin-labeled DNA fragments. This method can achieve high specific activities.
Chemical Biotinylation: Versatility and High Efficiency
Chemical methods provide a versatile approach to DNA biotinylation, allowing for the modification of various positions on the DNA molecule. These methods are particularly well-suited for labeling synthetic oligonucleotides.
1. N-Hydroxysuccinimide (NHS)-Ester Biotinylation:
This is a widely used chemical method that targets primary amine groups. DNA can be synthesized with a primary amine modification, typically at the 5' or 3' end, via an amino-linker. This amine-modified DNA is then reacted with an NHS-ester of biotin. The NHS ester reacts efficiently with the primary amine to form a stable amide bond, resulting in a biotinylated DNA molecule. With an optimized molar excess of the biotin-NHS ester, this method can achieve very high biotinylation efficiencies, often exceeding 95%.
2. Photobiotinylation:
This method utilizes a photoactivatable biotin derivative. When exposed to UV light, this reagent forms a reactive intermediate that can covalently bind to nucleic acids. This method offers the advantage of labeling DNA in a time- and location-specific manner, for instance, within living cells. The efficiency of photobiotinylation can be influenced by factors such as the intensity and duration of UV exposure.
Quantitative Data Summary
The following table summarizes the reported efficiencies for various biotinylation methods. It is important to note that these values can vary depending on the specific experimental conditions, reagents, and the nature of the DNA being labeled.
| Method | Sub-Method | Reported Efficiency/Yield | Notes |
| Enzymatic | PCR with 5'-Biotinylated Primer | High (assumed near 100% incorporation of primer) | Each PCR product is guaranteed to have at least one biotin. |
| PCR with Biotinylated dNTPs | Variable, lower than natural dNTPs | Efficiency depends on the polymerase and the ratio of biotinylated to natural dNTPs. Complete substitution often fails. | |
| 3'-End Labeling with TdT | 1-3 biotinylated ribonucleotides incorporated per 3'-end | Efficient for end-labeling. | |
| Nick Translation | Produces large, evenly labeled probes with lower specific activity. | ||
| Random Priming | Can achieve high specific activities (e.g., 2 x 10⁹ to 5 x 10⁹ dpm/µg for radiolabeling). | ||
| Chemical | NHS-Ester Biotinylation | >95% | With a 20-fold molar excess of Biotin-PEG10-NHS Ester. |
| Photobiotinylation | Enrichment factor of ~14.8-fold for targeted sequences. | Efficiency is dependent on light exposure and reagent concentration. |
Experimental Workflows
The following diagrams illustrate the general workflows for key enzymatic and chemical biotinylation methods.
Detailed Experimental Protocols
Protocol 1: PCR with 5'-Biotinylated Primers
This protocol describes a standard PCR reaction using a 5'-biotinylated primer.
Materials:
-
DNA template
-
5'-biotinylated forward or reverse primer (or both)
-
Unlabeled reverse or forward primer
-
dNTP mix
-
Taq DNA polymerase or other suitable polymerase
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. For a 50 µL reaction, combine the following:
-
10 µL 5x PCR Buffer
-
1 µL 10 mM dNTP mix
-
1 µL 10 µM 5'-biotinylated primer
-
1 µL 10 µM unlabeled primer
-
1-5 µL DNA template (1 pg - 1 µg)
-
0.5 µL Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Mix the components gently and spin down.
-
Perform PCR using standard cycling conditions optimized for your primers and template. A typical program is:
-
Initial denaturation: 95°C for 2 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm amplification. The biotinylated PCR product is now ready for downstream applications.
Protocol 2: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
This protocol is for labeling the 3'-end of an oligonucleotide with this compound.
Materials:
-
DNA oligonucleotide (1 µM)
-
5x TdT Reaction Buffer
-
This compound (1 mM)
-
Terminal Deoxynucleotidyl Transferase (TdT) (15 U/µL)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
10 µL 5x TdT Reaction Buffer
-
5 µL DNA oligonucleotide (5 pmol)
-
5 µL this compound (final concentration 100 µM)
-
1 µL TdT
-
Nuclease-free water to 50 µL
-
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
The biotinylated DNA can be purified from unincorporated this compound using a spin column or ethanol precipitation.
Protocol 3: Chemical Biotinylation of Amine-Modified Oligonucleotides with NHS-Ester
This protocol describes the biotinylation of a 5'-amine-modified oligonucleotide.
Materials:
-
5'-Amine-modified oligonucleotide
-
Biotin-NHS ester
-
Anhydrous DMSO or DMF
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved Biotin-NHS ester to the oligonucleotide solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the biotinylated oligonucleotide from the excess, unreacted biotin-NHS ester using a desalting spin column or by ethanol precipitation.
-
The concentration and biotinylation efficiency can be determined using a HABA assay or by mass spectrometry.
Conclusion: Making the Right Choice
The selection between enzymatic and chemical biotinylation methods hinges on the specific requirements of the application.
-
Enzymatic methods are the preferred choice when site-specificity and control over the number of labels are paramount. PCR-based methods are excellent for generating labeled amplicons, while 3'-end labeling with TdT is ideal for creating probes for specific binding assays.
-
Chemical methods , particularly NHS-ester chemistry, offer high efficiency and versatility , making them a robust option for labeling synthetic oligonucleotides. The ability to achieve near-quantitative labeling makes this method highly attractive for applications requiring a high concentration of biotinylated probes.
By carefully considering the pros and cons of each approach and utilizing the detailed protocols provided, researchers can confidently select and implement the most effective biotinylation strategy to achieve their experimental goals.
References
A Comparative Guide to Validating Biotin-11-dUTP Labeling Efficiency: Gel Shift Assay vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient labeling of nucleic acid probes is a critical step in a multitude of molecular biology assays. Biotin-11-dUTP is a widely used nucleotide analog for non-radioactive labeling of DNA. Ensuring the success of this labeling reaction is paramount for the reliability of downstream applications. This guide provides a comprehensive comparison of the gel shift assay and other common methods for validating the efficiency of this compound labeling, supported by experimental data and detailed protocols.
Introduction to this compound and Labeling Validation
This compound is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA by various methods, including PCR, nick translation, and 3'-end labeling. The biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin conjugates. Validating the efficiency of biotin incorporation is crucial to confirm that the DNA probe is adequately labeled for its intended application, such as in electrophoretic mobility shift assays (EMSA), Southern blotting, or in situ hybridization.
Gel Shift Assay for Labeling Efficiency Validation
The electrophoretic mobility shift assay (EMSA), also known as a gel retardation assay, is a common technique for studying protein-DNA interactions.[1] However, it can also be adapted to provide a qualitative and semi-quantitative assessment of DNA labeling efficiency. The principle is that the incorporation of this compound molecules into a DNA fragment increases its molecular weight, leading to a retarded migration through a non-denaturing polyacrylamide or agarose gel compared to the unlabeled DNA.
Experimental Workflow
The workflow for validating this compound labeling efficiency using a gel shift assay involves labeling the DNA, running the labeled and unlabeled DNA on a gel, and visualizing the shift.
Interpreting the Results
A successful labeling reaction will result in a noticeable upward shift of the DNA band in the lane corresponding to the biotin-labeled sample compared to the unlabeled control. The magnitude of the shift can give a qualitative indication of the labeling density. A complete shift, where no band is visible at the position of the unlabeled DNA, suggests a high labeling efficiency.
Comparison of Validation Methods
While the gel shift assay provides a straightforward visual confirmation of labeling, other methods offer more quantitative data. The choice of method depends on the specific experimental needs, available equipment, and desired level of precision.
| Feature | Gel Shift Assay | Dot Blot Assay | Spectrophotometric Assay |
| Principle | Separation based on size and charge | Immobilization and detection on a membrane | Measurement of light absorbance |
| Output | Qualitative/Semi-quantitative (visual shift) | Semi-quantitative/Quantitative (signal intensity) | Quantitative (concentration) |
| Sensitivity | Moderate | High (femtogram levels possible)[2] | Low to moderate |
| Time | 2-4 hours | 1-3 hours | < 30 minutes |
| Cost | Low to moderate | Low to moderate | Low (if spectrophotometer is available) |
| Throughput | Low | High | High |
| Specialized Equipment | Electrophoresis apparatus, UV transilluminator | Dot blot apparatus (optional), imaging system | Spectrophotometer |
Alternative Validation Methods
Dot Blot Assay
The dot blot is a simple and cost-effective technique for detecting and quantifying biotinylated nucleic acids.[3] It involves spotting serial dilutions of the labeled DNA onto a membrane, followed by detection with a streptavidin-enzyme conjugate and a chromogenic or chemiluminescent substrate. The signal intensity is proportional to the amount of biotinylated DNA.
Logical Workflow for Dot Blot Assay:
Spectrophotometric Assays
Spectrophotometric methods provide a direct quantification of biotin incorporation. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. HABA binds to avidin, producing a colorimetric signal. When biotin is added, it displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin. Newer, more sensitive fluorescent-based spectrophotometric assays are also available.[4]
Detailed Experimental Protocols
Protocol 1: 3'-End Labeling of DNA with this compound
This protocol is adapted for labeling oligonucleotides for use in EMSA.
Materials:
-
DNA oligonucleotide with a 3'-OH end
-
This compound
-
Terminal deoxynucleotidyl transferase (TdT)
-
5X TdT Reaction Buffer
-
Nuclease-free water
-
0.5 M EDTA
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water (to a final volume of 50 µL)
-
10 µL of 5X TdT Reaction Buffer
-
5 pmol of DNA oligonucleotide
-
1 µL of 1 mM this compound
-
10 units of TdT
-
-
Mix gently by pipetting.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
The labeled probe can be used directly in a gel shift assay or purified to remove unincorporated this compound.
Protocol 2: Gel Shift Assay for Labeling Validation
Materials:
-
Labeled and unlabeled DNA from Protocol 1
-
10X TBE or TAE buffer
-
Non-denaturing polyacrylamide or agarose gel (6-8%)
-
Gel loading dye (non-denaturing)
-
Ethidium bromide or other nucleic acid stain
-
UV transilluminator
Procedure:
-
Prepare a non-denaturing polyacrylamide or agarose gel.
-
In separate tubes, mix a small amount (e.g., 10-20 ng) of the unlabeled DNA and the biotin-labeled DNA reaction with gel loading dye.
-
Load the samples into adjacent wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands on a UV transilluminator and document the results. A clear upward shift in the lane with the biotin-labeled DNA indicates successful labeling.
Protocol 3: Dot Blot Assay for Quantification
Materials:
-
Biotin-labeled DNA
-
Biotinylated control DNA of known concentration
-
Nylon or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Imaging system
Procedure:
-
Prepare serial dilutions of your biotin-labeled DNA and the biotinylated control DNA.
-
Spot 1-2 µL of each dilution onto the membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Compare the signal intensities of your labeled DNA to the control DNA to estimate the labeling efficiency.[5]
Conclusion
The validation of this compound labeling efficiency is a critical quality control step. The gel shift assay offers a simple, rapid, and low-cost method for qualitative to semi-quantitative assessment of labeling. For more precise quantification, dot blot assays provide higher sensitivity and throughput. Spectrophotometric assays offer the most direct and rapid quantitative measurement of biotin incorporation. The choice of method should be guided by the specific requirements of the downstream application, available resources, and the level of quantitative detail needed.
References
- 1. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Highly sensitive and specific non-radioactive biotinylated probes for dot-blot, Southern and colony hybridizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. youtube.com [youtube.com]
A Cost-Benefit Analysis of Biotin-11-dUTP in Routine Diagnostics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid labeling, the choice of methodology is critical, balancing performance, cost, and workflow efficiency. This guide provides an objective comparison of biotin-11-dUTP with alternative labeling methods, supported by experimental data and detailed protocols, to inform decisions in routine diagnostics.
Performance Comparison: this compound vs. Alternatives
This compound has long been a staple for non-radioactive labeling of DNA probes used in a variety of applications, including polymerase chain reaction (PCR), in situ hybridization (ISH), and Southern blotting. Its utility stems from the high-affinity interaction between biotin and streptavidin, which can be conjugated to various reporter molecules for signal detection. However, the advent of fluorescently labeled nucleotides and other haptens like digoxigenin presents viable alternatives.
The primary advantages of this compound lie in its versatility and cost-effectiveness, particularly for signal amplification strategies. The 11-carbon atom linker arm between the biotin and the dUTP is optimal for efficient enzymatic incorporation by DNA polymerases while minimizing steric hindrance for subsequent detection by streptavidin conjugates.[1] This allows for robust and sensitive detection in various hybridization techniques.
In contrast, fluorescently labeled dNTPs offer the advantage of direct detection without the need for secondary detection reagents, potentially simplifying workflows and reducing assay time. However, this can come at a higher initial reagent cost. Digoxigenin (DIG) labeling provides an alternative hapten-based system that can be used in parallel with biotin for multiplex applications and may offer lower background in tissues with endogenous biotin.[2]
Quantitative Data Summary
| Feature | This compound | Digoxigenin-11-dUTP | Fluorescently Labeled dNTPs (e.g., FAM-dUTP) |
| Detection Method | Indirect (Streptavidin-conjugate) | Indirect (Anti-DIG antibody-conjugate) | Direct (Fluorescence detection) |
| Signal Amplification | High potential (e.g., enzyme-linked assays, tyramide signal amplification) | High potential (e.g., enzyme-linked assays) | Limited (signal is proportional to incorporation) |
| Sensitivity | High, comparable to radioactive probes with amplification.[3] | High, comparable to biotin.[2] | High, but can be limited by background fluorescence. |
| Specificity | High, based on probe sequence. Potential for background from endogenous biotin. | High, based on probe sequence. Generally lower background than biotin. | High, based on probe and filter sets. |
| Workflow Complexity | Multi-step detection adds complexity. | Multi-step detection adds complexity. | Simpler, direct detection workflow. |
| Cost per nmol (approx.) | $4.60 - $5.10[4] | $6.96 - $9.08 | Varies by dye, can be significantly higher. |
Cost-Benefit Analysis
The choice between this compound and its alternatives often comes down to a trade-off between reagent cost, workflow efficiency, and the specific requirements of the assay.
Cost: this compound is generally the most cost-effective option on a per-nanomole basis when compared to digoxigenin-11-dUTP and fluorescently labeled dNTPs. This cost advantage can be significant for high-throughput applications.
Workflow and Time: Fluorescently labeled dNTPs offer the most streamlined workflow, eliminating the need for blocking and secondary detection steps. This can translate to considerable time savings, which is a critical factor in diagnostic settings. While biotin-based detection requires more hands-on time, the potential for significant signal amplification can be crucial for detecting low-abundance targets. Automation of ISH and immunohistochemistry (IHC) systems can mitigate the increased hands-on time associated with biotin-based detection, leading to cost savings in terms of technician time and increased throughput.
Performance: For applications requiring the highest sensitivity, the signal amplification capabilities of biotin-based systems are a major advantage. Techniques like tyramide signal amplification (TSA) can dramatically increase the signal-to-noise ratio. However, in tissues with high endogenous biotin levels, such as the kidney and liver, digoxigenin labeling may be a better choice to avoid background issues. For multiplexing experiments, using a combination of biotin and digoxigenin labeling allows for the simultaneous detection of multiple targets.
In quantitative PCR (qPCR), fluorescent probe-based methods are generally favored for their high specificity and real-time detection capabilities. While biotin-labeled primers and probes can be used in qPCR, the signal detection is typically endpoint, and distinguishing true signal from background noise can be more challenging. Fluorescent probes, in contrast, provide a direct and real-time measure of amplification, with a potentially better signal-to-noise ratio.
Experimental Protocols
PCR Labeling with this compound
This protocol describes the generation of a biotin-labeled DNA probe using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound (1 mM solution)
-
Taq DNA polymerase and reaction buffer
-
Nuclease-free water
Procedure:
-
Prepare a PCR master mix containing all components except the template DNA. The recommended ratio of this compound to dTTP can vary, but a common starting point is 1:2 to 1:3 (e.g., 0.1 mM this compound and 0.2 mM dTTP).
-
Add the template DNA to the master mix.
-
Perform PCR using optimized cycling conditions for your target.
-
Analyze the PCR product on an agarose gel to confirm the size and yield of the labeled probe. The biotinylated DNA will migrate slightly slower than the unlabeled DNA.
-
Purify the biotin-labeled probe using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.
Nick Translation Labeling with this compound
This protocol is for labeling a DNA probe using nick translation.
Materials:
-
DNA to be labeled (1 µg)
-
10x Nick Translation Buffer
-
dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)
-
dTTP (0.5 mM)
-
This compound (1 mM)
-
DNase I/DNA Polymerase I enzyme mix
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
In a microcentrifuge tube, combine 1 µg of DNA, 5 µL of 10x buffer, 1 µL of dNTP mix, a 1:3 to 1:5 molar ratio of dTTP to this compound, and nuclease-free water to a final volume of 49 µL.
-
Add 1 µL of the DNase I/DNA Polymerase I mix.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Purify the labeled probe to remove unincorporated this compound.
Visualizations
Figure 1. Experimental workflow for FISH using a biotin-labeled probe.
Figure 2. EGFR signaling pathway with detection of EGFR mRNA using a biotinylated probe.
Conclusion
The choice of a labeling method in routine diagnostics is a multifaceted decision. This compound remains a robust and cost-effective choice, particularly when high sensitivity through signal amplification is required. Its versatility across a range of applications ensures its continued relevance. However, for laboratories prioritizing workflow simplification and reduced turnaround times, the higher upfront cost of fluorescently labeled nucleotides may be justified. Digoxigenin provides a valuable alternative, especially for multiplexing and in tissues with high endogenous biotin. Ultimately, a thorough evaluation of the specific diagnostic application, required sensitivity, budget, and workflow considerations will guide the optimal choice of labeling reagent.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-11-dUTP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of biotin-11-dUTP, a common reagent in molecular biology for non-radioactive DNA labeling. By adhering to these procedures, you can maintain a safe laboratory environment while ensuring the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, typically supplied as a 1 mM solution in Tris buffer, is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or safety goggles.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the product and before leaving the laboratory.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability and performance of this compound.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage or leaks.
-
Store the solution at -20°C for long-term stability.[1] Short-term exposure to ambient temperatures is generally acceptable, but prolonged exposure should be avoided.
Preparation and Use:
-
When ready to use, thaw the this compound solution on ice.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Keep the solution on ice during the experimental setup.
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the nucleotide.
-
Follow established laboratory protocols for incorporating this compound into your specific application (e.g., PCR, nick translation).
Disposal Plan: Managing this compound Waste
As this compound is not considered hazardous, standard laboratory waste disposal procedures are generally sufficient. No special chemical inactivation is required for the small quantities typically used in research applications.
Waste Categories and Disposal Procedures:
-
Unused Solution: Small, residual amounts of the this compound solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. For larger quantities, consult your institution's environmental health and safety (EHS) office.
-
Contaminated Consumables: Pipette tips, microfuge tubes, and other disposable items that have come into contact with this compound should be placed in the regular laboratory solid waste stream (biohazard waste if applicable to the biological experiment).
-
Liquid Waste from Experiments: Aqueous waste from experimental procedures containing this compound should be collected and disposed of according to your institution's chemical waste guidelines.
Experimental Protocols
Detailed methodologies for common applications of this compound, such as PCR and nick translation, are readily available from the reagent supplier and in standard molecular biology manuals. These protocols should be followed diligently to ensure successful and reproducible results.
Visualizing the Workflow
The following diagram outlines the key steps for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the Safe Handling of this compound.
By implementing these safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
